LMD-009
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
8-[[3-(2-methoxyphenoxy)phenyl]methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c1-34-26-12-5-6-13-27(26)35-25-11-7-10-24(20-25)21-31-18-15-29(16-19-31)28(33)30-22-32(29)17-14-23-8-3-2-4-9-23/h2-13,20H,14-19,21-22H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXASGVUQJVWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)CN3CCC4(CC3)C(=O)NCN4CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
LMD-009: A Technical Guide to its Mechanism of Action as a Selective CCR8 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells, regulatory T cells (Tregs), monocytes, and natural killer (NK) cells.[1][2] CCR8 and its endogenous ligand, CCL1, play a crucial role in immune regulation, and dysregulation of this axis has been implicated in various inflammatory diseases, autoimmune disorders, and cancer.[3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on intracellular signaling, cellular functions, and the underlying molecular interactions with its target receptor, CCR8.
Core Mechanism of Action: Selective CCR8 Agonism
This compound acts as a functional mimic of the endogenous CCR8 ligand, CCL1, by binding to and activating the CCR8 receptor.[6] This activation initiates a cascade of intracellular signaling events characteristic of GPCR activation, leading to cellular responses such as chemotaxis, inositol (B14025) phosphate (B84403) accumulation, and calcium mobilization.[6][7] this compound exhibits high selectivity for CCR8 over other human chemokine receptors.[6]
Quantitative Analysis of In Vitro Activity
The potency and efficacy of this compound have been characterized in various in vitro functional assays. The following table summarizes the key quantitative data.
| Assay Type | Cell Line | Parameter | This compound Value | CCL1 (Endogenous Ligand) Value | Reference |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 nM | 8.7 nM | [8] |
| Calcium Release | Chinese Hamster Ovary (CHO) cells | EC50 | 87 nM | Not Reported in this study | [8] |
| Competition Binding (125I-CCL1) | Lymphocyte L1.2 cells | Ki | 66 nM | Not Applicable | [6] |
| Chemotaxis | Lymphocyte L1.2 cells | Full Agonist | Potency similar to CCL1 | Full Agonist | [8] |
Intracellular Signaling Pathways
Activation of CCR8 by this compound triggers downstream signaling cascades primarily through the coupling to Gi/o proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic Ca2+ is a key signaling event that activates various downstream effectors.
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG, in conjunction with Ca2+, activates members of the protein kinase C (PKC) family, which then phosphorylate a wide range of cellular proteins, modulating their activity.
The following diagram illustrates the primary signaling pathway activated by this compound.
Experimental Protocols
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, in response to receptor agonism.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding human CCR8.
-
Metabolic Labeling: Transfected cells are incubated overnight in inositol-free medium supplemented with [3H]myo-inositol to label the cellular phosphoinositide pools.[3][9]
-
Stimulation: Cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, thereby allowing for the accumulation of IPs. Subsequently, cells are stimulated with varying concentrations of this compound or CCL1 for a defined period (e.g., 90 minutes).[8][10]
-
Extraction and Quantification: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are separated from the lipid fraction by chromatography and the amount of [3H]-labeled IPs is quantified using a scintillation counter.
-
Data Analysis: The data are normalized to the basal levels and fitted to a sigmoidal dose-response curve to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing CCR8 are plated in black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.[11][12] The cells are incubated to allow for de-esterification of the dye, rendering it fluorescent upon calcium binding.
-
Compound Addition and Signal Detection: The microplate is placed in a fluorescence plate reader. Varying concentrations of this compound are automatically injected into the wells, and the fluorescence intensity is measured kinetically in real-time.[13]
-
Data Analysis: The peak fluorescence response is measured and plotted against the concentration of this compound. The data are then fitted to a dose-response curve to calculate the EC50.
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation: Lymphocyte L1.2 cells, which endogenously express CCR8, are washed and resuspended in a serum-free medium.[1][7][14]
-
Assay Setup: A transwell insert with a porous membrane (e.g., 5 µm pore size) is placed in a well of a multi-well plate. The lower chamber contains the medium with or without a chemoattractant (this compound or CCL1).
-
Cell Migration: The cell suspension is added to the upper chamber of the transwell insert. The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow for cell migration through the pores towards the chemoattractant in the lower chamber.[6]
-
Quantification of Migrated Cells: The cells that have migrated to the lower chamber are collected and counted using a flow cytometer or a cell viability assay.
-
Data Analysis: The number of migrated cells in the presence of the chemoattractant is compared to the number of cells that migrated in the absence of a chemoattractant (basal migration).
Molecular Interaction with CCR8
Structural and mutational studies have provided insights into the molecular determinants of this compound binding to CCR8. This compound, like many nonpeptide antagonists for CC-chemokine receptors, possesses a centrally located, positively charged amine. This amine is thought to interact with the highly conserved glutamic acid residue at position 7.39 (Glu286) in the seventh transmembrane helix of CCR8, serving as a crucial anchor point.[6]
Site-directed mutagenesis studies have revealed the importance of specific amino acid residues in the binding pocket of CCR8 for the activity of this compound. For instance, substituting Glu286 with alanine (B10760859) leads to a significant decrease in the potency of this compound.[6] Conversely, mutating phenylalanine at position 6.52 (Phe254) to alanine results in a gain of function for this compound.[6] These findings suggest that this compound occupies a binding pocket that overlaps with that of other CC-chemokine receptor nonpeptide ligands.
Downstream Biological Implications
The activation of CCR8 by this compound has significant implications for immune cell function, particularly for regulatory T cells (Tregs), which highly express CCR8 in the tumor microenvironment.[15][16]
Role in Regulatory T Cell Function
CCR8 signaling in Tregs is believed to play a role in their migration and suppressive function.[4][17] The CCL1-CCR8 axis can recruit Tregs to sites of inflammation and tumors.[2][18] In the tumor microenvironment, CCR8+ Tregs are associated with a highly suppressive phenotype and poor prognosis in several cancers.[16] Activation of CCR8 on Tregs can induce STAT3-dependent upregulation of FOXP3, a key transcription factor for Treg function, and enhance their immunosuppressive activity.[17] By acting as a CCR8 agonist, this compound could potentially modulate Treg activity, a concept of significant interest in the context of immunotherapy.
Potential in Inflammatory and Fibrotic Diseases
The expression of CCR8 on Th2 cells and other immune cells involved in allergic inflammation suggests a role for the CCR8 pathway in these conditions.[3] Furthermore, TGF-β, a key driver of fibrosis, can be influenced by inflammatory signals.[19][20][21] While direct evidence of this compound's effect on TGF-β signaling is not yet established, the modulation of CCR8-expressing immune cells could indirectly impact fibrotic processes.[22] The development of selective agonists like this compound provides a valuable tool to probe the therapeutic potential of targeting the CCR8 pathway in these diseases.
Conclusion
This compound is a selective and potent CCR8 agonist that activates canonical Gi/o-mediated signaling pathways, leading to inositol phosphate accumulation, calcium mobilization, and chemotaxis. Its mechanism of action is well-characterized at the molecular and cellular levels, providing a solid foundation for its use as a research tool to investigate the biology of CCR8. The high expression of CCR8 on regulatory T cells within the tumor microenvironment and its involvement in inflammatory and fibrotic processes highlight the potential of targeting this receptor for therapeutic intervention. Further in vivo studies are warranted to fully elucidate the therapeutic potential of modulating the CCR8 pathway with selective agonists like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 3. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu [bu.edu]
- 6. T cell transwell migration [bio-protocol.org]
- 7. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 8. researchgate.net [researchgate.net]
- 9. biochem.wustl.edu [biochem.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bms.com [bms.com]
- 17. scite.ai [scite.ai]
- 18. mdpi.com [mdpi.com]
- 19. Researchers suppress fibrosis chemical signal to block haywire healing - Mayo Clinic News Network [newsnetwork.mayoclinic.org]
- 20. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lumican promotes joint fibrosis through TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]
LMD-009: A Selective CCR8 Agonist for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
LMD-009, chemically identified as 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a potent and selective nonpeptide agonist for the human C-C chemokine receptor 8 (CCR8)[1][2]. CCR8 is an emerging and promising therapeutic target for a range of immunological disorders and cancer immunotherapy[3][4]. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols, to support its application in research and drug discovery.
Core Data Summary
The biological activity of this compound has been characterized through various in vitro assays, demonstrating its high potency and efficacy as a CCR8 agonist. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value (nM) | Efficacy vs. CCL1 |
| Inositol (B14025) Phosphate (B84403) Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11[1][5][6] | Similar[1][6] |
| Calcium Release | Chinese Hamster Ovary (CHO) cells | EC50 | 87[1][5][6] | Similar[1][6] |
| Chemotaxis | Lymphocyte L1.2 cells | EC50 | Not explicitly quantified, but potent[1][5] | Similar[1][6] |
Table 2: Receptor Binding Affinity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| Competition for 125I-CCL1 Binding | Lymphocyte L1.2 cells | Ki | 66[1][5] |
Table 3: Selectivity of this compound
| Target | Activity |
| CCR8 | Agonist[1][5] |
| Other Human Chemokine Receptors (19 tested) | No antagonist activity observed[5] |
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist at the CCR8 receptor, a G protein-coupled receptor (GPCR). Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. Like the endogenous ligand CCL1, this compound stimulates G-protein coupling, resulting in downstream signaling cascades that include inositol phosphate accumulation and intracellular calcium mobilization[1][5][6]. These events ultimately lead to cellular responses such as chemotaxis[1][5].
Structural studies, including cryo-electron microscopy, have elucidated the molecular interactions between this compound and CCR8. This compound binds to a pocket formed by transmembrane helices TM1, TM2, TM3, TM4, TM6, and TM7[3]. Key residues within CCR8 that are crucial for the binding and activity of this compound have been identified through mutagenesis studies. Notably, glutamic acid at position 286 (E2867.39) in transmembrane helix VII serves as a critical anchor point for this compound[1][3]. Other important residues for interaction include Y421.39, V1093.28, Y1133.32, Y1724.64, and F2546.51[3]. Mutations of these residues have been shown to significantly reduce the potency and efficacy of this compound[3][4].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Inositol Phosphate Accumulation Assay
-
Cell Line: COS-7 cells transiently transfected with the human CCR8 receptor[1][6][7].
-
Protocol:
-
Seed COS-7 cells in 24-well plates and transfect with a plasmid encoding human CCR8.
-
24 hours post-transfection, label the cells by incubating with myo-[3H]inositol (0.5 µCi/well) in inositol-free Dulbecco's Modified Eagle's Medium (DMEM) for 16-24 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and pre-incubate in DMEM containing 10 mM LiCl for 15 minutes at 37°C.
-
Add varying concentrations of this compound (e.g., 0-20 nM) or the endogenous agonist CCL1 as a positive control[5].
-
Incubate for 90 minutes at 37°C[5].
-
Terminate the reaction by adding 10 mM formic acid.
-
Isolate the inositol phosphates using Dowex AG1-X8 anion-exchange columns.
-
Elute the [3H]inositol phosphates and quantify the radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine EC50 values.
-
Calcium Mobilization Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells or lymphocyte L1.2 cells stably expressing human CCR8[1][5][6].
-
Protocol:
-
Harvest CCR8-expressing cells and wash them with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye and resuspend in the assay buffer.
-
Place the cell suspension in a fluorometer cuvette or a microplate reader equipped with a fluorescence detector.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound (e.g., 0-100 nM) and monitor the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration[5].
-
Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC50.
-
Chemotaxis Assay
-
Cell Line: Lymphocyte L1.2 cells stably expressing human CCR8[5][6].
-
Protocol:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (e.g., 5 µm pore size) separating the upper and lower wells.
-
Add varying concentrations of this compound (e.g., 0.1 nM - 100 µM) or CCL1 to the lower wells in a suitable medium[5].
-
Load a suspension of CCR8-expressing L1.2 cells into the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 40 minutes to 3 hours)[5].
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells per field of view using a microscope.
-
Plot the number of migrated cells against the concentration of this compound to determine the chemotactic response.
-
References
- 1. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the structural mechanisms of nonpeptide ligand recognition and activation in human chemokine receptor CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
LMD-009: A Technical Guide to a Potent CCR8 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMD-009 is a potent and selective, non-peptide small molecule agonist for the human C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in immune regulation, autoimmune diseases, and cancer immunotherapy. This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, and biological activity. It outlines the molecular mechanism of action, including key receptor-ligand interactions, and summarizes its effects on downstream signaling pathways. Detailed protocols for the key functional assays used to characterize this compound are provided, along with structured data tables and graphical representations of its signaling and experimental workflows.
Chemical and Physical Properties
This compound, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a solid compound at room temperature.[1][2] It possesses a centrally located, positively charged amine, a common feature for many ligands targeting chemokine receptors.[2][3] Its solubility and storage requirements are critical for experimental reproducibility.
| Property | Value | Reference(s) |
| IUPAC Name | 8-[[3-(2-methoxyphenoxy)phenyl]methyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decan-4-one | [2] |
| Molecular Formula | C₂₉H₃₃N₃O₃ | [1][4][5] |
| Molecular Weight | 471.59 g/mol | [1][4][5] |
| CAS Number | 950195-51-4 | [1][4][5] |
| Appearance | Solid | [1] |
| Solubility | DMSO (≥ 200 mg/mL) | [4] |
| Storage (Powder) | -20°C for up to 3 years | [4] |
| Storage (In Solvent) | -80°C for up to 1 year | [4] |
Biological Activity and Mechanism of Action
This compound is a full agonist of CCR8, exhibiting potency and efficacy comparable to the endogenous ligand, CCL1.[6] It selectively activates CCR8 over other human chemokine receptors.[3] Upon binding, this compound initiates a cascade of intracellular signaling events characteristic of Gq-coupled GPCR activation.
| Biological Parameter | Value (EC₅₀ / Kᵢ) | Assay System | Reference(s) |
| Target | CC Chemokine Receptor 8 (CCR8) | Human Recombinant | [1] |
| Activity | Selective Agonist | Functional Assays | [4] |
| Inositol (B14025) Phosphate (B84403) Accumulation | EC₅₀ = 11 nM | Transiently transfected COS-7 cells | [1][6] |
| Intracellular Calcium Release | EC₅₀ = 87 nM | Stably transfected L1.2 or CHO cells | [1][6] |
| Chemotaxis | Induces cell migration | Lymphocyte L1.2 cells | [1] |
| Binding Affinity | Kᵢ = 66 nM | Competition binding vs. ¹²⁵I-CCL1 in L1.2 cells | [1][7] |
Molecular Interactions
Cryo-electron microscopy and site-directed mutagenesis studies have elucidated the binding mode of this compound within the CCR8 transmembrane domain.[2][8]
-
Binding Pocket: this compound occupies the orthosteric binding pocket formed by transmembrane helices (TM) 1, 2, 3, 4, 6, and 7.[2]
-
Key Anchor Residue: The molecule's central positively charged amine forms a critical salt bridge with the highly conserved glutamic acid at position 286 in TM7 (Glu⁷·³⁹).[2][3] Mutation of this residue to alanine (B10760859) results in a nearly 1000-fold decrease in potency.[8]
-
Hydrogen Bonding & Hydrophobic Contacts: The ligand is further stabilized through a hydrogen bond with Tyrosine 172 (Y¹⁷²⁴·⁶⁴) and multiple hydrophobic interactions with residues including Y42¹·³⁹, V109³·²⁸, Y113³·³², and F254⁶·⁵¹.[2][8]
-
Selectivity Determinants: The selectivity of this compound for CCR8 is thought to be conferred by interactions with residues Y114³·³³ and Y172⁴·⁶⁴, which are not conserved across other CC chemokine receptors.[2][6]
Downstream Signaling Pathways
As a CCR8 agonist, this compound activates Gq-protein signaling, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and both molecules contribute to downstream cellular responses, including chemotaxis.
Experimental Protocols
The characterization of this compound relies on a suite of functional cell-based assays. The following sections provide detailed methodologies for these key experiments.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of IP, a downstream product of Gq activation, in response to CCR8 agonism by this compound. The protocol is based on methods used for characterizing this compound in transiently transfected COS-7 cells.[3][6]
1. Cell Culture and Transfection:
-
Culture COS-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of transfection.
-
Transiently transfect cells with a mammalian expression vector encoding human CCR8 using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
2. Radiolabeling:
-
24 hours post-transfection, replace the culture medium with inositol-free DMEM containing 1% dialyzed FBS and 1 µCi/mL myo-[³H]inositol.
-
Incubate for 18-24 hours to allow for incorporation of the radiolabel into cellular phosphoinositides.
3. Agonist Stimulation:
-
Wash the cells twice with Hanks' Balanced Salt Solution (HBSS) containing 10 mM LiCl.
-
Add 200 µL of the same buffer and pre-incubate for 15 minutes at 37°C.
-
Add 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) prepared in HBSS with 10 mM LiCl.
-
Incubate for 90 minutes at 37°C.
4. Extraction and Quantification:
-
Aspirate the stimulation buffer and terminate the reaction by adding 1 mL of ice-cold 10 mM formic acid.
-
Incubate on ice for 60 minutes.
-
Load the cell lysates onto Dowex AG1-X8 anion-exchange columns.
-
Wash the columns with 10 mL of 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid to elute total inositol phosphates.
-
Quantify the eluted radioactivity by liquid scintillation counting.
-
Analyze data using non-linear regression to determine EC₅₀ values.
Intracellular Calcium Mobilization Assay
This kinetic assay measures the transient increase in intracellular calcium concentration following CCR8 activation using a calcium-sensitive fluorescent dye.
1. Cell Plating:
-
Seed Chinese Hamster Ovary (CHO) or L1.2 cells stably expressing human CCR8 into black-walled, clear-bottom 96- or 384-well microplates.
-
Culture overnight at 37°C and 5% CO₂ to allow for cell adherence.
2. Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Include an anion-exchange inhibitor like probenecid to prevent dye leakage.
-
Aspirate the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
3. Measurement:
-
Prepare a separate plate containing serial dilutions of this compound (e.g., 0 to 100 nM).
-
Place both the cell plate and the compound plate into a fluorescent imaging plate reader (FLIPR) or equivalent instrument.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Initiate the automated addition of the this compound solutions to the cell plate.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., every second for 2-3 minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.
4. Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Chemotaxis Assay
This assay assesses the ability of this compound to induce directed migration of CCR8-expressing cells, a primary function of chemokine receptor activation.
1. Cell Preparation:
-
Use a lymphocyte cell line stably expressing CCR8, such as L1.2 cells.
-
Wash the cells and resuspend them in serum-free RPMI medium containing 0.1% Bovine Serum Albumin (BSA) at a concentration of 1 x 10⁶ cells/mL.
2. Assay Setup (Boyden Chamber):
-
Use a multi-well chemotaxis chamber (e.g., a 96-well Transwell plate) with a polycarbonate membrane (typically 5 µm pore size for lymphocytes).
-
Add different concentrations of this compound (e.g., 0.1 nM to 100 µM) or control medium to the lower wells of the chamber.
-
Carefully place the Transwell insert into each well, ensuring no air bubbles are trapped beneath the membrane.
-
Add 50-100 µL of the prepared cell suspension to the upper chamber of each insert.
3. Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for a period of 40 minutes to 4 hours, allowing cells to migrate through the pores towards the chemoattractant (this compound).
4. Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts.
-
Wipe away the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Quantify the cells that have migrated to the lower chamber. This can be done by:
- Cell Lysis and ATP Measurement: Add a reagent like CellTiter-Glo to the lower wells to lyse the cells and measure ATP content via luminescence, which is proportional to the cell number.
- Staining and Counting: Fix and stain the membrane (e.g., with DAPI or Giemsa stain) and count the migrated cells on the underside of the membrane using a microscope.
5. Data Analysis:
-
Plot the number of migrated cells (or luminescence signal) against the this compound concentration. The resulting bell-shaped curve is characteristic of chemotaxis.
Conclusion
This compound is a well-characterized, high-potency, and selective non-peptide agonist of CCR8. Its defined chemical structure and robust biological activity in key functional pathways make it an invaluable tool for researchers studying CCR8 biology. The detailed understanding of its molecular interactions with the receptor provides a strong foundation for structure-based drug design efforts targeting CCR8 for therapeutic intervention in immunology and oncology. The protocols and data presented in this guide serve as a comprehensive resource for the scientific community engaged in the investigation and development of novel CCR8 modulators.
References
- 1. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inositol phosphate kinases in the eukaryote landscape - PMC [pmc.ncbi.nlm.nih.gov]
LMD-009 and the CCR8 Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the novel, nonpeptide CCR8 agonist, LMD-009, and its interaction with the C-C chemokine receptor 8 (CCR8) signaling pathway. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental methodologies for cited assays, and visualizes the core signaling pathways and experimental workflows.
Introduction to CCR8 and its Role in Immuno-oncology
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that has emerged as a significant target in immuno-oncology.[1][2] Its expression is highly enriched on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[1][3] The primary endogenous ligand for CCR8 is CCL1, and the CCL1-CCR8 axis is implicated in the recruitment of Tregs into the tumor microenvironment (TME), thereby promoting immune evasion.[2][4] Consequently, modulation of the CCR8 signaling pathway presents a promising therapeutic strategy to enhance anti-tumor immune responses.
This compound: A Potent and Selective CCR8 Agonist
This compound is a novel, small molecule, nonpeptide agonist of CCR8.[5][6] It has been characterized as a potent and selective activator of CCR8-mediated signaling, with efficacy comparable to the endogenous ligand, CCL1.[5] The chemical structure of this compound is 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one.[5]
Mechanism of Action
This compound binds to a pocket within the transmembrane helices of CCR8.[7] Cryo-electron microscopy studies have revealed that this compound, like other nonpeptide ligands, interacts with a centrally located, positively charged amine with the highly conserved glutamic acid residue Glu286 (GluVII:06) in transmembrane helix VII.[5][7] The binding of this compound is further stabilized by interactions with hydrophobic residues, including Y42, V109, Y113, and F254, and forms hydrogen bonds with E286 and Y172.[7] This binding event induces a conformational change in the receptor, leading to the activation of downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity at the CCR8 receptor from preclinical studies.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 (Inositol Phosphate Accumulation) | 11 nM | COS-7 cells expressing human CCR8 | Inositol (B14025) Phosphate Accumulation | [8] |
| EC50 (Calcium Release) | 87 nM | Chinese hamster ovary (CHO) cells | Calcium Mobilization | [8] |
| Ki (125I-CCL1 Competition Binding) | 66 nM | Lymphocyte L1.2 cells | Radioligand Binding | [8] |
Table 2: Selectivity of this compound
| Receptor | Activity | Reference |
| Other human chemokine receptors | No antagonist activity observed | [8] |
CCR8 Signaling Pathway
Upon activation by an agonist such as this compound or its endogenous ligand CCL1, CCR8 couples to intracellular heterotrimeric G proteins, primarily of the Gαi family. This initiates a cascade of downstream signaling events.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a downstream product of Gq/11-coupled GPCR activation.
-
Cell Culture and Transfection: COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL). Cells are transiently transfected with a plasmid encoding human CCR8 using a suitable transfection reagent.
-
Cell Labeling: 24 hours post-transfection, cells are incubated overnight in inositol-free DMEM containing [³H]myo-inositol (1 µCi/mL) to label the cellular phosphoinositide pools.
-
Assay Procedure:
-
Labeled cells are washed with serum-free DMEM.
-
Cells are pre-incubated with DMEM containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.
-
Cells are stimulated with varying concentrations of this compound or control compounds for 90 minutes at 37°C.
-
The reaction is terminated by the addition of ice-cold 10 mM formic acid.
-
The cell lysates are collected, and inositol phosphates are separated by anion-exchange chromatography.
-
The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis: The data are normalized to the response of a maximal concentration of the endogenous agonist CCL1 and fitted to a sigmoidal dose-response curve to determine the EC50 value.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.
-
Cell Culture: Chinese hamster ovary (CHO) cells stably expressing human CCR8 are cultured in Ham's F-12 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
Cell Loading:
-
Cells are harvested and resuspended in a physiological salt solution (e.g., Hank's Balanced Salt Solution) containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cells are incubated in the dark at 37°C for 1 hour to allow for dye loading.
-
Cells are then washed to remove extracellular dye and resuspended in fresh salt solution.
-
-
Assay Procedure:
-
The dye-loaded cell suspension is placed in a fluorometer cuvette or a microplate reader with fluorescence detection capabilities.
-
A baseline fluorescence reading is established.
-
Varying concentrations of this compound are added, and the change in fluorescence intensity is monitored over time.
-
-
Data Analysis: The peak fluorescence intensity following agonist addition is measured and plotted against the agonist concentration. The data are fitted to a dose-response curve to calculate the EC50.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Membrane Preparation:
-
L1.2 cells stably expressing human CCR8 are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and intact cells.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Assay Procedure:
-
In a 96-well plate, cell membranes are incubated with a fixed concentration of 125I-labeled CCL1.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled CCL1.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound ligand by rapid filtration through a glass fiber filter, which traps the membranes.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis: The specific binding of 125I-CCL1 is plotted against the concentration of this compound. The data are fitted to a one-site competition binding equation to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel CCR8 agonist like this compound.
Conclusion
This compound is a valuable research tool for elucidating the role of the CCR8 signaling pathway in both normal physiology and disease states, particularly in the context of cancer immunology. Its potency and selectivity make it a suitable probe for studying the downstream consequences of CCR8 activation. Further preclinical and clinical investigation of CCR8-targeted therapies is warranted to explore their potential in overcoming immune suppression within the tumor microenvironment.
References
- 1. Unveiling the structural mechanisms of nonpeptide ligand recognition and activation in human chemokine receptor CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. rcsb.org [rcsb.org]
- 6. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Mobilisation Assay in Response to Chemokine Stimulation [en.bio-protocol.org]
LMD-009: A Technical Overview of a Selective CCR8 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target in immuno-oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, based on publicly available scientific literature. While detailed information regarding its synthesis, full preclinical development, and clinical trial status is not extensively documented in the public domain, this paper synthesizes the existing knowledge to offer valuable insights for the scientific community.
Discovery and Chemical Properties
This compound, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, was identified as a selective agonist for the CCR8 receptor.[1] It belongs to a class of nonpeptide small molecules that mimic the action of the endogenous CCR8 ligand, CCL1.[1] The discovery of this compound likely involved screening of chemical libraries followed by lead optimization to achieve high potency and selectivity for CCR8 over other chemokine receptors.
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating the CCR8 receptor. CCR8 is predominantly expressed on regulatory T cells (Tregs) within the tumor microenvironment (TME), as well as on Th2 cells and other immune cell subsets.[2][3] The activation of CCR8 by its ligand CCL1, or an agonist like this compound, initiates a cascade of intracellular signaling events.
Upon agonist binding, CCR8 couples to intracellular heterotrimeric G proteins, primarily of the Gi/o family. This leads to the dissociation of the G protein subunits, Gα and Gβγ. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in various cellular responses, including chemotaxis (cell migration), degranulation, and cytokine release.[4]
Quantitative Biological Activity of this compound
Several in vitro assays have been employed to characterize the potency and efficacy of this compound. The following table summarizes the key quantitative data from these studies.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 | [4] |
| Calcium Release | Chinese Hamster Ovary (CHO) cells | EC50 | 87 | [4] |
| Competition Binding (vs 125I-CCL1) | Lymphocyte L1.2 cells | Ki | 66 | [4] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments used to characterize this compound's activity.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled GPCR activation, in response to agonist stimulation.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are cultured in appropriate media and transiently transfected with a plasmid encoding the human CCR8 receptor.
-
Cell Seeding: Transfected cells are seeded into multi-well plates.
-
Stimulation: Cells are stimulated with varying concentrations of this compound (e.g., 0-20 nM) for a defined period (e.g., 90 minutes) at 37°C.[4]
-
Lysis and IP Extraction: The reaction is stopped, and cells are lysed. Inositol phosphates are then extracted.
-
Quantification: The amount of accumulated IP is quantified, often using a competitive binding assay with a radiolabeled IP tracer or through HPLC analysis.
-
Data Analysis: Dose-response curves are generated to determine the EC50 value.
Calcium Release Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the CCR8 receptor are cultured.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: A baseline fluorescence is established before adding varying concentrations of this compound (e.g., 0-100 nM).[4]
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured over time (e.g., 1 hour) using a fluorescence plate reader or microscope.[4]
-
Data Analysis: The peak fluorescence response at each agonist concentration is used to generate a dose-response curve and calculate the EC50.
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration.
Methodology:
-
Cell Culture: Lymphocyte L1.2 cells, which endogenously or through transfection express CCR8, are cultured.
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber or Transwell assay) is used, which consists of an upper and a lower chamber separated by a porous membrane.
-
Cell Seeding: The L1.2 cells are placed in the upper chamber.
-
Chemoattractant Gradient: Varying concentrations of this compound (e.g., 0.1 nM - 100 µM) are added to the lower chamber to create a chemoattractant gradient.[4]
-
Incubation: The chamber is incubated for a specific duration (e.g., 40 minutes) to allow for cell migration.[4]
-
Quantification of Migration: The number of cells that have migrated through the membrane to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The number of migrated cells is plotted against the agonist concentration to determine the chemotactic response.
Development Status and Future Directions
The publicly available data on this compound primarily focuses on its in vitro characterization as a potent and selective CCR8 agonist. There is a lack of published information regarding its preclinical development, including pharmacokinetics, pharmacodynamics in animal models, and toxicology studies. Furthermore, no clinical trials involving this compound have been publicly registered.
The development of CCR8-targeted therapies is an active area of research, with several monoclonal antibodies against CCR8 entering clinical trials for the treatment of various cancers.[2] The rationale behind targeting CCR8, particularly with antagonists or depleting antibodies, is to eliminate immunosuppressive Tregs from the tumor microenvironment, thereby enhancing the anti-tumor immune response.[5]
The role of a CCR8 agonist like this compound in a therapeutic context is less immediately obvious in oncology but could be relevant in other indications. For instance, selective activation of CCR8 on certain immune cell populations might be beneficial in specific inflammatory or autoimmune conditions where enhancing a particular immune response is desired.
Conclusion
This compound is a valuable research tool for elucidating the biological functions of the CCR8 receptor. Its high potency and selectivity make it an excellent pharmacological probe for studying CCR8-mediated signaling and cellular responses. While its path to clinical development is not clear from the available information, the detailed characterization of its in vitro activity provides a strong foundation for further investigation into the therapeutic potential of modulating the CCR8 pathway. Future studies detailing its synthesis, in vivo efficacy, and safety profile will be crucial to determine its potential as a therapeutic agent.
References
- 1. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genobiotx.com [genobiotx.com]
- 3. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of CCR8 Antibodies as a Hot Target for Immuno-Oncology Therapy in Solid Tumors [synapse.patsnap.com]
The Role of LMD-009 in Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor with emerging significance in immunomodulation. Expressed predominantly on regulatory T cells (Tregs), Th2 cells, and natural killer (NK) cells, CCR8 and its endogenous ligand, CCL1, play a critical role in immune cell trafficking and function. This compound mimics the action of CCL1, eliciting a cascade of downstream signaling events that modulate immune responses. This technical guide provides an in-depth overview of the role of this compound in immunology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and discussing its potential therapeutic applications in cancer and autoimmune diseases.
Introduction to this compound and CCR8
This compound, chemically identified as 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a small molecule that acts as a selective agonist for CCR8.[1][2] Unlike the endogenous peptide ligand CCL1, this compound is a nonpeptide molecule, which can offer advantages in terms of stability and pharmacokinetics for drug development.
CCR8 is a key chemokine receptor involved in the migration of specific leukocyte populations.[3] Notably, it is highly expressed on tumor-infiltrating Tregs, which are potent suppressors of anti-tumor immunity.[3][4] This has positioned CCR8 as a promising therapeutic target in oncology. Conversely, the role of CCR8 in promoting Th2-mediated responses suggests its involvement in allergic and autoimmune conditions.[5] this compound, as a selective CCR8 agonist, serves as a critical tool for elucidating the physiological and pathological roles of this receptor and for exploring its therapeutic potential.
Mechanism of Action of this compound
This compound exerts its effects by binding to and activating CCR8, which is coupled to intracellular G proteins. This activation initiates a series of downstream signaling events that are characteristic of chemokine receptor activation.
Signaling Pathway
The binding of this compound to CCR8 induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily of the Gq and Gi subtypes.[6] The subsequent signaling cascade involves the following key steps:
-
G Protein Activation: Upon this compound binding, the Gα subunit of the G protein exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[6]
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC, which in turn phosphorylates various downstream target proteins, leading to cellular responses.
-
Inhibition of Adenylyl Cyclase (via Gi): The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Chemotaxis: The signaling cascade ultimately results in the reorganization of the actin cytoskeleton, leading to directed cell migration towards the this compound gradient.[7]
Quantitative Data Summary
The biological activity of this compound has been characterized in several in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value (nM) | Reference(s) |
| Inositol Phosphate Accumulation | COS-7 (human CCR8) | EC50 | 11 | [8][9] |
| Calcium Mobilization | CHO (human CCR8) | EC50 | 87 | [9] |
| Chemotaxis | L1.2 (murine CCR8) | EC50 | ~10-100 | [9] |
| 125I-CCL1 Competition Binding | L1.2 (murine CCR8) | Ki | 66 | [2] |
Table 2: Selectivity of this compound
| Receptor Family | Activity | Notes | Reference(s) |
| Other Chemokine Receptors | No agonist or antagonist activity | Tested against a panel of 19 other human chemokine receptors. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are detailed protocols for the key experiments used to characterize the activity of this compound.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of Gq-coupled receptor activation.
Materials:
-
COS-7 cells transiently transfected with human CCR8
-
myo-[3H]inositol
-
Inositol-free RPMI or DMEM
-
Stimulation buffer (e.g., HBSS with 10 mM LiCl)
-
This compound and CCL1 (as a positive control)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Protocol:
-
Cell Culture and Labeling:
-
Plate COS-7 cells transiently expressing human CCR8 in 6-well plates.
-
Label the cells by incubating overnight with myo-[3H]inositol (2-5 µCi/mL) in inositol-free medium.[10]
-
-
Cell Stimulation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with stimulation buffer containing LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Add varying concentrations of this compound or CCL1 and incubate for 60-90 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and lyse the cells with a cold solution of 0.5 M HClO4.
-
Neutralize the lysate with 1.5 M KOH/60 mM HEPES.
-
-
Chromatographic Separation:
-
Apply the neutralized lysate to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove free inositol.
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.
-
-
Quantification:
-
Add the eluate to scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Plot the data as counts per minute (CPM) versus agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing human CCR8
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and CCL1
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
Plate CHO or HEK293 cells expressing human CCR8 into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 (to aid dye solubilization) in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[11]
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading.
-
Use the automated injector to add varying concentrations of this compound or CCL1 to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).
-
Plot the change in fluorescence versus agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
References
- 1. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 2. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 4. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 5. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. criver.com [criver.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
LMD-009 Target Receptor Identification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the target receptor identification and characterization of LMD-009, a potent, nonpeptide small molecule agonist. It has been conclusively identified that this compound selectively targets the human C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) implicated in various immune responses.[1][2] This document summarizes the key quantitative pharmacological data, details the experimental methodologies employed for its characterization, and illustrates the associated signaling pathways and experimental workflows. Recent structural biology findings have further elucidated the precise molecular interactions governing the binding of this compound to CCR8, paving the way for structure-based drug design.[3]
Quantitative Pharmacological Data
The pharmacological profile of this compound has been extensively characterized through a series of in vitro functional and binding assays. The data consistently demonstrates its high potency and efficacy as a CCR8 agonist, comparable to the endogenous ligand, CCL1.[1][4]
| Parameter | Assay | Cell Line | Value (nM) | Reference |
| EC50 | Inositol (B14025) Phosphate (B84403) Accumulation | COS-7 (transiently transfected with human CCR8) | 11 | [2][5] |
| Calcium Release | Chinese Hamster Ovary (CHO) / L1.2 (stably transfected) | 87 | [2][5] | |
| Chemotaxis | L1.2 cells | Not explicitly quantified but noted for high potency | [1][2] | |
| Binding Affinity (Ki) | Competition Binding (vs. 125I-CCL1) | L1.2 cells | 66 | [1][5] |
Experimental Protocols
The identification and characterization of CCR8 as the target for this compound involved several key experimental methodologies.
Receptor Screening and Selectivity
-
Objective: To determine the selectivity of this compound against a panel of human chemokine receptors.
-
Methodology: this compound was tested for agonist and antagonist activity across 20 identified human chemokine receptors.[1] Functional assays, such as inositol phosphate accumulation, were performed in cell lines (e.g., COS-7) transiently transfected with the respective chemokine receptor cDNAs.[1][2]
-
Results: this compound selectively stimulated CCR8 with no significant agonist or antagonist activity observed at other tested chemokine receptors.[1][2]
Inositol Phosphate (IP) Accumulation Assay
-
Objective: To quantify the Gq-coupled signaling activity of this compound upon binding to CCR8.
-
Cell Line: COS-7 cells transiently co-transfected with human CCR8 and a chimeric G-protein (Gqi4myr) to direct the Gi-coupled CCR8 signal through a Gq pathway, enabling measurement of IP accumulation.[5]
-
Protocol:
-
Transfected cells are seeded in 24-well plates.
-
Cells are labeled overnight with myo-[³H]inositol.
-
The following day, cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Cells are stimulated with varying concentrations of this compound or CCL1 for 90 minutes.[2]
-
The reaction is terminated, and the cells are lysed.
-
Total inositol phosphates are isolated using anion-exchange chromatography.
-
Radioactivity is quantified by liquid scintillation counting.
-
Dose-response curves are generated to determine EC50 values.
-
Calcium Mobilization Assay
-
Objective: To measure the ability of this compound to induce intracellular calcium release, a hallmark of GPCR activation.
-
Cell Line: Chinese Hamster Ovary (CHO) or L1.2 cells stably expressing human CCR8.[2][5]
-
Protocol:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
After loading, cells are washed and resuspended in a suitable buffer.
-
Baseline fluorescence is measured using a fluorometer or a fluorescence plate reader.
-
This compound or CCL1 is added at various concentrations, and the change in fluorescence intensity is recorded over time.[2]
-
The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.
-
Competition Binding Assay
-
Objective: To determine the binding affinity of this compound for CCR8.
-
Cell Line: L1.2 cells stably expressing human CCR8.[5]
-
Protocol:
-
Cell membranes are prepared from the CCR8-expressing L1.2 cells.
-
Membranes are incubated with a fixed concentration of radiolabeled CCL1 (¹²⁵I-CCL1) and increasing concentrations of unlabeled this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The concentration of this compound that inhibits 50% of the specific binding of ¹²⁵I-CCL1 (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.
-
Site-Directed Mutagenesis and Structural Analysis
-
Objective: To identify key amino acid residues in CCR8 responsible for this compound binding and activation.
-
Methodology:
-
Specific amino acid residues in the CCR8 sequence, predicted to be in the binding pocket, were mutated to alanine (B10760859) using site-directed mutagenesis.[1]
-
The mutant receptors were expressed in COS-7 cells, and functional assays (e.g., inositol phosphate accumulation) were performed to assess the impact of the mutations on this compound's potency and efficacy.[1]
-
Recent studies have employed cryo-electron microscopy (cryo-EM) to solve the structure of the this compound-CCR8-Gi complex, providing a high-resolution view of the binding pocket.[6]
-
-
Key Residues Identified:
-
E286 (GluVII:06): A highly conserved glutamic acid that acts as an anchor point for the positively charged amine of this compound. Mutation to alanine results in a nearly 1000-fold decrease in potency.[1]
-
Y113 (TyrIII:08), Y172 (Tyr4.64): These tyrosine residues form hydrogen bonds with this compound.[6][3]
-
Y42 (Tyr1.39), V109 (Val3.28), F254 (PheVI:16): These residues form a hydrophobic pocket that stabilizes the binding of this compound.[1][6] Mutation of F254 to alanine resulted in a 19-fold gain-of-function for this compound.[1]
-
Visualizations
This compound Signaling Pathway through CCR8
Caption: this compound activates CCR8, leading to G-protein mediated signaling cascades.
Experimental Workflow for Target Identification
References
- 1. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the structural mechanisms of nonpeptide ligand recognition and activation in human chemokine receptor CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacophore of LMD-009
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the pharmacophore of LMD-009, a potent and selective nonpeptide agonist of the human CC chemokine receptor 8 (CCR8). Understanding the key molecular features and interactions of this compound with its target is crucial for the rational design of novel therapeutics targeting CCR8, a receptor implicated in various inflammatory and autoimmune diseases, as well as in cancer immunotherapy.[1]
Core Pharmacophore of this compound
This compound, with the chemical name 8-[3-(2-methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triaza-spiro[4.5]decan-4-one, is a synthetic small molecule that mimics the action of the endogenous CCR8 ligand, CCL1.[2] Its pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is characterized by several key features that dictate its high-affinity binding and agonist function at the CCR8.
The core pharmacophoric elements of this compound include:
-
A Centrally Located, Positively Charged Amine: This feature is common among nonpeptide antagonists of CC-chemokine receptors and is crucial for the interaction with a highly conserved glutamic acid residue (Glu286) in the transmembrane helix VII of CCR8.[2] This ionic bond serves as a critical anchor point for the ligand within the receptor's binding pocket.
-
Aromatic Moieties for Hydrophobic Interactions: this compound possesses multiple aromatic rings, including a methoxyphenoxy group and a phenethyl group. These structures engage in hydrophobic interactions with a number of aromatic and aliphatic amino acid residues within the CCR8 binding pocket, contributing significantly to the binding affinity.
-
Hydrogen Bond Acceptors and Donors: The molecule contains oxygen and nitrogen atoms that can act as hydrogen bond acceptors and donors. These are essential for forming specific hydrogen bond interactions with residues such as Y172 in the CCR8 binding pocket, which are critical for agonist activity.
Recent cryo-electron microscopy (cryo-EM) structures of this compound in complex with the G-protein coupled CCR8 have provided a detailed atomic-level view of these interactions, confirming the importance of the aforementioned pharmacophoric features. The binding pocket for this compound is located on the extracellular side of the transmembrane domain, formed by transmembrane helices 1, 2, 3, 4, 6, and 7.
Quantitative Biological Activity
This compound has been demonstrated to be a potent and selective agonist of CCR8 across a range of functional assays. The following table summarizes the key quantitative data reported for this compound.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Inositol (B14025) Phosphate (B84403) Accumulation | COS-7 (transiently transfected) | EC50 | 11 | [3][4] |
| Calcium Release | Chinese Hamster Ovary (CHO) (stably transfected) | EC50 | 87 | [3][4] |
| Chemotaxis | L1.2 (stably transfected) | EC50 | 11 - 87 | [3] |
| Radioligand Binding (¹²⁵I-CCL1) | L1.2 (stably transfected) | Ki | 66 | [3] |
Structure-Activity Relationship (SAR) and Key Molecular Interactions
Mutagenesis studies have been instrumental in mapping the key amino acid residues within CCR8 that are critical for the binding and activity of this compound. These studies have revealed the structural basis for its potency and selectivity.
Key Interacting Residues in CCR8:
-
Glu286 (Transmembrane Helix VII): Alanine (B10760859) substitution of this highly conserved glutamic acid leads to a nearly 1000-fold decrease in the potency of this compound, highlighting the critical role of the ionic interaction with the ligand's positively charged amine.[2]
-
Tyr172 (Transmembrane Helix IV): This residue forms a hydrogen bond with this compound. Mutation to alanine significantly reduces the potency of this compound, indicating its importance for agonist-induced receptor activation.
-
Phe254 (Transmembrane Helix VI): Interestingly, an alanine substitution at this position results in a 19-fold gain-of-function for this compound, suggesting a role for this residue in constraining the receptor in an inactive state.[2]
-
Hydrophobic Pocket Residues: A number of hydrophobic residues, including Y42, V109, and Y113, form a pocket that accommodates the aromatic portions of this compound, contributing to its binding affinity.
The selectivity of this compound for CCR8 over other chemokine receptors is attributed to the non-conserved nature of key interacting residues like Y114 and Y172 among different CC chemokine receptors.[4]
Signaling Pathway
As a G-protein coupled receptor (GPCR) agonist, this compound activates downstream signaling pathways upon binding to CCR8. The primary signaling cascade initiated by this compound involves the activation of the Gi family of G proteins.
Caption: this compound-induced CCR8 signaling pathway.
Upon binding of this compound, CCR8 facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gi protein. This leads to the dissociation of the Gαi-GTP and Gβγ subunits. The Gβγ subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium. This rise in intracellular calcium, along with other signaling events, ultimately leads to cellular responses such as chemotaxis.[3]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the primary literature provides an overview of the methods used to characterize this compound, this section outlines the general procedures for the key assays. For precise, step-by-step instructions, it is recommended to consult the original research articles.
5.1. Inositol Phosphate Accumulation Assay
This assay measures the production of inositol phosphates, a downstream product of Gq/11 or Gi (via the βγ subunit) signaling, to quantify receptor activation.
Caption: Workflow for the inositol phosphate accumulation assay.
5.2. Calcium Release Assay
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for the calcium release assay.
5.3. Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration.
Caption: Workflow for the chemotaxis assay.
5.4. Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor by competing with a radiolabeled ligand.
Caption: Workflow for the radioligand binding assay.
Conclusion
The pharmacophore of this compound is well-defined, with a central positively charged amine, aromatic moieties for hydrophobic interactions, and specific hydrogen bonding capabilities being the key determinants of its high-affinity binding and potent agonist activity at CCR8. The detailed understanding of its interaction with the receptor, supported by quantitative biological data and structural studies, provides a solid foundation for the structure-based design of new and improved CCR8 modulators for therapeutic applications. The experimental workflows provided in this guide serve as a reference for researchers aiming to further investigate the pharmacology of this compound and related compounds.
References
LMD-009: A Technical Guide to its Impact on Intracellular Calcium Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological effects of LMD-009 on intracellular calcium concentration. This compound is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor implicated in various immune responses. Activation of CCR8 by this compound initiates a signaling cascade that results in a quantifiable increase in intracellular calcium levels. This document summarizes the key quantitative data, details the experimental methodologies for assessing calcium mobilization, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and Intracellular Calcium Signaling
This compound is a small molecule agonist of CCR8, a receptor predominantly expressed on T-helper 2 (Th2) cells, regulatory T cells (Tregs), and a subset of monocytes. The endogenous ligand for CCR8 is the chemokine CCL1. The interaction of agonists with CCR8 triggers conformational changes in the receptor, leading to the activation of heterotrimeric G proteins.
Intracellular calcium ([Ca2+]) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, and apoptosis. In the context of CCR8 signaling, the elevation of intracellular calcium is a critical downstream event. This calcium signal is primarily initiated by the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER), and can be followed by an influx of extracellular calcium.
Quantitative Effects of this compound on Intracellular Calcium
This compound has been demonstrated to be a full agonist at the CCR8 receptor, eliciting a robust increase in intracellular calcium. Its potency and efficacy are comparable to the natural ligand, CCL1. The key quantitative parameters are summarized in the table below.
| Parameter | This compound | CCL1 (Endogenous Ligand) | Cell Line | Assay Type | Reference |
| EC50 (Potency) | 87 ± 17 nM | Not explicitly stated in the abstract | L1.2 cells (stably transfected with CCR8) | Calcium Release | [1] |
| EC50 (Potency) | 11 nM | 8.7 nM | COS-7 cells (transiently transfected with CCR8 and Gqi4myr) | Inositol (B14025) Phosphate Accumulation | [1] |
| Efficacy | Full agonist, same efficacy as CCL1 | Full agonist | L1.2 cells | Calcium Release | [1] |
| Hill Coefficient | 1.39 ± 0.15 | Not Stated | L1.2 cells | Calcium Release | [1] |
Table 1: Quantitative Analysis of this compound Activity
Signaling Pathway of this compound-Mediated Calcium Release
The elevation of intracellular calcium by this compound is mediated through the canonical Gq protein signaling pathway. The binding of this compound to CCR8 activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum, triggering the release of stored calcium into the cytosol.
Experimental Protocols
Inositol Phosphate (IP1) Accumulation Assay
This assay indirectly measures the activation of the Gq pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Materials:
-
HEK293 or CHO cells transiently or stably expressing human CCR8.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Transfection reagent (for transient expression).
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-cryptate, and stimulation buffer with LiCl).
-
This compound and CCL1.
-
White, opaque 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed CCR8-expressing cells into a 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and CCL1 in the stimulation buffer provided in the kit. The buffer contains LiCl to inhibit the degradation of IP1.
-
Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells. Incubate for the optimized time (e.g., 60-90 minutes) at 37°C.
-
Lysis and Detection: Add the IP1-d2 conjugate followed by the anti-IP1-cryptate solution to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader using excitation at 320 nm and measuring emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the dose-response curves to determine EC50 values.
Intracellular Calcium Mobilization Assay using Fluo-4
This assay directly measures the increase in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
L1.2 or other suitable cells stably expressing human CCR8.
-
Cell culture medium.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional, to prevent dye leakage).
-
This compound and CCL1.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed CCR8-expressing cells into a 96-well plate and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127 and optionally probenecid.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Washing: Gently wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
-
Compound Injection and Measurement:
-
Program the instrument to inject a solution of this compound or CCL1 into the wells.
-
Immediately after injection, continuously measure the fluorescence intensity over time to capture the transient calcium peak.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline (F/F0).
-
Plot dose-response curves to determine EC50 values.
-
Conclusion
This compound is a potent and effective agonist of the CCR8 receptor, inducing a significant increase in intracellular calcium levels. This activity is mediated through the Gq-PLC-IP3 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and studying its impact on cellular signaling. The provided methodologies can be adapted for high-throughput screening and detailed pharmacological characterization of this compound and other CCR8 modulators.
References
Methodological & Application
Application Note: LMD-009 CCR8 Agonist for Chemotaxis Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: LMD-009 is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G-protein coupled receptor (GPCR) involved in immune cell trafficking.[1][2] This application note provides a detailed protocol for utilizing this compound to induce and measure chemotaxis, the directed migration of cells in response to a chemical gradient. The provided methodologies are essential for researchers studying CCR8 signaling, immune cell migration, and for professionals in drug development targeting inflammatory and autoimmune diseases where CCR8 is a potential therapeutic target.
Data Presentation
This compound has been demonstrated to be a full agonist for CCR8, with efficacy comparable to the endogenous agonist CCL1.[3] Its activity has been characterized in various in vitro assays, and the quantitative data is summarized below for easy reference and comparison.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 nM | [1][3] |
| Calcium Release | Chinese Hamster Ovary (CHO) cells | EC50 | 87 nM | [1][3] |
| Competition Binding (vs 125I-CCL1) | Lymphocyte L1.2 cells | Ki | 66 nM | [1] |
| Chemotaxis (Cell Migration) | Lymphocyte L1.2 cells | Concentration Range | 0.1 nM - 100 µM | [1][4] |
Signaling Pathway
This compound activates CCR8, which is a GPCR. Upon binding of this compound, CCR8 couples to intracellular heterotrimeric G-proteins, initiating a signaling cascade that leads to cellular responses such as chemotaxis.[5] The binding of this compound to CCR8 involves key amino acid residues, including E286 and Y172, within the transmembrane domains of the receptor.[6] This interaction triggers downstream pathways that ultimately regulate the actin cytoskeleton, leading to directed cell movement.[5]
Caption: this compound signaling pathway leading to chemotaxis.
Experimental Protocol: Chemotaxis Assay using this compound
This protocol describes a common method for assessing the chemotactic effect of this compound on a suitable cell line (e.g., Lymphocyte L1.2 cells or other cells expressing CCR8) using a Boyden chamber or a similar transwell migration assay system.
Materials:
-
This compound (prepare stock solution in DMSO)[1]
-
CCR8-expressing cells (e.g., Lymphocyte L1.2 cells)[1]
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS[7]
-
Serum-free cell culture medium
-
Bovine Serum Albumin (BSA)
-
Chemotaxis chamber (e.g., 96-well Boyden chamber with 5 µm pore size polycarbonate membrane)[7]
-
Fluorescent dye for cell labeling (e.g., Calcein AM)[8]
-
Fluorescence plate reader
-
Standard laboratory equipment (pipettes, tubes, incubator, centrifuge, etc.)
Experimental Workflow Diagram:
Caption: Workflow for the this compound chemotaxis assay.
Procedure:
-
Cell Preparation:
-
Culture CCR8-expressing cells to approximately 80% confluency.
-
The day before the assay, starve the cells by culturing them in serum-free medium or medium with low serum (e.g., 0.5% BSA) for 18-24 hours.[8]
-
On the day of the assay, harvest the cells and wash them with serum-free medium.
-
Resuspend the cells in serum-free medium containing 0.1% BSA at a final concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in serum-free medium containing 0.1% BSA. A suggested concentration range based on its known activity is from 0.1 nM to 100 µM.[1][4]
-
Include a negative control (medium with 0.1% BSA and vehicle - DMSO) and a positive control (a known chemoattractant for the cell type, if available).
-
-
Assay Setup (Boyden Chamber):
-
Add the this compound dilutions or control solutions to the lower wells of the chemotaxis chamber.
-
Carefully place the polycarbonate membrane over the lower wells.
-
Add the cell suspension to the upper wells of the chamber.
-
Assemble the chamber according to the manufacturer's instructions.
-
-
Incubation:
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
To quantify the migrated cells on the lower surface of the membrane, a fluorescent-based method is recommended.
-
Prepare a solution of a fluorescent dye (e.g., Calcein AM) in an appropriate buffer.
-
Transfer the membrane to a plate containing the dye solution and incubate to label the migrated cells.
-
Read the fluorescence in a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
The results can be expressed as the number of migrated cells or as a chemotactic index, which is the fold increase in cell migration in response to this compound compared to the negative control. Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve. Key parameters to analyze include the Forward Migration Index (FMI) and the Rayleigh test for statistical significance of directed migration.[9]
Table 2: Example Data Layout for Chemotaxis Assay
| This compound Concentration (nM) | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Average RFU | Chemotactic Index |
| 0 (Vehicle Control) | 1.0 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| 10000 | |||||
| 100000 |
RFU = Relative Fluorescence Units Chemotactic Index = (Average RFU of sample) / (Average RFU of vehicle control)
Conclusion
This compound is a valuable tool for studying CCR8-mediated chemotaxis. This application note provides the necessary information and a detailed protocol to assist researchers in designing and executing robust chemotaxis assays. The provided data and diagrams offer a comprehensive overview of this compound's activity and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Chemotaxis, chemokine receptors and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the structural mechanisms of nonpeptide ligand recognition and activation in human chemokine receptor CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. timothyspringer.org [timothyspringer.org]
- 8. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ibidi.com [ibidi.com]
Application Note: Inositol Phosphate Accumulation Assay Using LMD-009
For Research Use Only.
Introduction
LMD-009 is a potent and selective nonpeptide agonist for the human chemokine receptor CCR8, a G protein-coupled receptor (GPCR).[1][2] Activation of CCR8, which is coupled to the Gq alpha subunit, initiates a signaling cascade that results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[3][4] IP3 is a transient second messenger that is rapidly metabolized into a series of inositol phosphates. One of the more stable downstream metabolites is inositol monophosphate (IP1).[3][5] The accumulation of IP1 serves as a reliable measure of Gq-coupled receptor activation.[3][5] This application note provides a detailed protocol for quantifying the activity of this compound at the CCR8 receptor by measuring inositol phosphate (B84403) accumulation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Gq-Coupled GPCR Signaling Pathway
The activation of a Gq-coupled GPCR, such as CCR8 by an agonist like this compound, triggers a well-defined intracellular signaling pathway. The agonist binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes PIP2, a membrane phospholipid, to generate two second messengers: IP3 and DAG.[4][6] While DAG remains in the membrane to activate Protein Kinase C (PKC), the soluble IP3 diffuses into the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions. IP3 has a very short half-life, making it challenging to measure directly in high-throughput screening.[4][5] It is sequentially dephosphorylated to IP2 and then to IP1. To facilitate the measurement of this pathway, lithium chloride (LiCl) is often used in the assay to inhibit inositol monophosphatase, the enzyme that degrades IP1, leading to its accumulation.[3][7] This accumulated IP1 can be quantified as a stable marker of Gq pathway activation.[3][7]
References
- 1. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Flux Assay with LMD-009
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 is a potent and selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR) involved in immune responses.[1][2] Activation of CCR8 by agonists like this compound initiates a signaling cascade that includes the mobilization of intracellular calcium ([Ca2+]), a critical second messenger in numerous cellular processes.[1][3] This document provides a detailed protocol for utilizing this compound to perform a calcium flux assay, a fundamental method for studying receptor activation and downstream signaling.
Mechanism of Action
This compound selectively binds to and activates CCR8.[2][4] This activation leads to the dissociation of the G protein complex, specifically the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This rapid increase in intracellular calcium can be monitored using fluorescent calcium indicators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the structural mechanisms of nonpeptide ligand recognition and activation in human chemokine receptor CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMD-009 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 is a potent and selective non-peptide agonist of the human chemokine receptor CCR8.[1][2][3] In the context of cancer research, CCR8 has emerged as a significant therapeutic target, primarily due to its high expression on tumor-infiltrating regulatory T cells (Tregs), which are known to suppress anti-tumor immune responses. While the development of CCR8 antagonists is a primary focus for cancer immunotherapy, a potent agonist like this compound serves as an invaluable research tool. These application notes provide detailed protocols and guidance on utilizing this compound to investigate CCR8 signaling and function in cancer models.
This compound activates CCR8 with high potency and efficacy, comparable to the endogenous ligand CCL1.[1] It has been shown to mediate downstream signaling events such as inositol (B14025) phosphate (B84403) accumulation, calcium release, and chemotaxis.[2][3] Understanding the molecular interactions and signaling pathways activated by this compound can aid in the discovery and characterization of novel CCR8-targeted cancer therapies.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and binding affinity of this compound for the human CCR8 receptor.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| Inositol Phosphate Accumulation | COS-7 | EC50 | 11[1][2][3] |
| Calcium Release | Chinese Hamster Ovary (CHO) | EC50 | 87[1][2][3] |
| Calcium Release | L1.2 | EC50 | 87[1] |
Table 2: Binding Affinity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| Competition Binding (vs 125I-CCL1) | L1.2 | Ki | 66[3] |
Signaling Pathway
This compound, as a CCR8 agonist, initiates a cascade of intracellular signaling events upon binding to the receptor on the surface of cells, such as regulatory T cells. This activation leads to downstream pathways that influence cell migration and function.
Caption: this compound-mediated CCR8 signaling pathway.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled GPCR activation. While CCR8 primarily couples to Gi, co-transfection with a promiscuous G protein like Gαqi4myr can redirect the signal through the Gq pathway, enabling measurement of IP accumulation.[1]
Objective: To determine the potency (EC50) of this compound in stimulating IP accumulation in cells expressing human CCR8.
Materials:
-
COS-7 cells
-
Expression vectors for human CCR8 and Gαqi4myr
-
Transfection reagent
-
myo-[³H]inositol
-
This compound
-
Assay buffer (e.g., HBSS with 10 mM LiCl)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Protocol:
-
Co-transfect COS-7 cells with human CCR8 and Gαqi4myr expression vectors.
-
24 hours post-transfection, label the cells with myo-[³H]inositol (1 µCi/well) in inositol-free medium for 16-24 hours.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer containing 10 mM LiCl for 15 minutes at 37°C.
-
Add varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) and incubate for 90 minutes at 37°C.[3]
-
Aspirate the medium and lyse the cells with 0.1 M formic acid.
-
Transfer the lysates to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free inositol.
-
Elute the [³H]inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.
-
Add scintillation fluid to the eluate and quantify the radioactivity using a scintillation counter.
-
Plot the data as a dose-response curve and calculate the EC50 value.
Caption: Workflow for the inositol phosphate accumulation assay.
Calcium Release Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.
Objective: To determine the potency (EC50) of this compound in inducing calcium mobilization in cells expressing human CCR8.
Materials:
-
Chinese Hamster Ovary (CHO) or other suitable cells stably expressing human CCR8
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorometric imaging plate reader (FLIPR) or similar instrument
Protocol:
-
Plate CCR8-expressing CHO cells in a 96-well plate and grow to confluence.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.[3]
-
Wash the cells to remove excess dye.
-
Place the plate in a FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound and monitor the change in fluorescence over time.
-
The peak fluorescence intensity corresponds to the maximum calcium release.
-
Plot the peak fluorescence as a function of this compound concentration to generate a dose-response curve and calculate the EC50.
Caption: Workflow for the calcium release assay.
Chemotaxis Assay
This assay measures the migration of cells towards a chemoattractant.
Objective: To evaluate the ability of this compound to induce chemotaxis of CCR8-expressing cells.
Materials:
-
Lymphocyte cell line L1.2 or primary Tregs
-
Chemotaxis chamber (e.g., Transwell plate with 5 µm pores)
-
This compound
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
Cell counting solution or flow cytometer
Protocol:
-
Resuspend CCR8-expressing cells in chemotaxis buffer.
-
Add varying concentrations of this compound to the lower wells of the chemotaxis chamber.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Remove the inserts and collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a cell counter or flow cytometer.
-
Plot the number of migrated cells against the concentration of this compound.
Caption: Workflow for the chemotaxis assay.
Applications in Cancer Research
-
Studying CCR8 Biology: this compound can be used to probe the fundamental biology of CCR8 in cancer models. For instance, researchers can investigate the long-term effects of sustained CCR8 activation on Treg stability, suppressive function, and survival within the tumor microenvironment.
-
High-Throughput Screening (HTS): As a potent reference agonist, this compound is an essential tool for developing and validating HTS assays to screen for CCR8 antagonists. By competing with or inhibiting the signal generated by this compound, potential antagonist compounds can be identified.
-
Validation of Cellular Models: this compound can be used to confirm the functional expression of CCR8 in various cell lines or primary cells intended for use in cancer research studies.
-
Understanding Ligand-Receptor Interactions: The molecular interactions of this compound with CCR8 have been studied, revealing key amino acid residues involved in binding and activation.[2] This information is crucial for the structure-based design of novel CCR8 modulators.
Conclusion
This compound is a critical research tool for scientists and drug developers working on CCR8-targeted therapies in oncology. Its high potency and selectivity as a CCR8 agonist allow for the detailed investigation of receptor signaling and function. The protocols and information provided herein serve as a comprehensive guide for the effective use of this compound in advancing our understanding of the role of CCR8 in cancer and accelerating the development of new immunotherapies.
References
LMD-009 Application in Autoimmune Disease Models: Application Notes and Protocols
For Research Use Only.
Introduction
LMD-009 is a potent and selective non-peptide agonist of the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor that has garnered attention as a therapeutic target in various autoimmune disorders.[1] CCR8 is primarily expressed on T helper 2 (Th2) cells, regulatory T cells (Tregs), and a subset of innate lymphoid cells.[2] Its natural ligand is CCL1. The activation of the CCL1/CCR8 signaling axis has been implicated in the modulation of immune responses, making this compound a valuable tool for investigating the role of CCR8 in the pathophysiology of autoimmune diseases.
These application notes provide an overview of the potential applications of this compound in preclinical autoimmune disease models, based on its known in vitro activity and the established role of CCR8 signaling in relevant inflammatory conditions. Detailed protocols for in vitro characterization and a representative in vivo model of intestinal inflammation are also provided.
In Vitro Activity of this compound
This compound has been demonstrated to be a full agonist of CCR8, exhibiting high potency and efficacy in various in vitro functional assays. Its activity is comparable to the endogenous ligand, CCL1.
Table 1: In Vitro Efficacy and Potency of this compound [1][3]
| Assay Type | Cell Line | Parameter | This compound Value | CCL1 Value |
| Inositol Phosphate Accumulation | COS-7 (human CCR8 transfected) | EC₅₀ | 11 nM | Not specified |
| Calcium Release | Chinese Hamster Ovary (CHO) | EC₅₀ | 87 ± 17 nM | Same efficacy |
| Chemotaxis | Lymphocyte L1.2 | EC₅₀ | Not specified | Same efficacy |
| Competition Binding | L1.2 (stably transfected) | Kᵢ | 66 nM | Not specified |
Potential Application in an Inflammatory Bowel Disease (IBD) Model
While direct in vivo studies using this compound in autoimmune disease models are not yet published, research on the CCL1/CCR8 axis in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice suggests a potential therapeutic application for CCR8 agonists.[4][5][6] In this model, which mimics features of human ulcerative colitis, the absence of CCR8 leads to more severe disease, indicating a protective role for CCR8 signaling.[4][5][6]
Table 2: Key Findings of CCR8 Signaling in DSS-Induced Colitis Model [4][5][6]
| Experimental Group | Key Observations |
| CCR8 knockout (Ccr8⁻/⁻) mice | Increased weight loss, more severe histological and endoscopic signs of mucosal damage compared to wildtype. |
| CCL1 treatment in Rag1⁻/⁻ mice | Ameliorated intestinal inflammation, suggesting a role for CCR8 in innate immune responses. |
These findings suggest that a potent CCR8 agonist like this compound could be used to explore the therapeutic potential of activating this pathway to ameliorate intestinal inflammation.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol is designed to assess the ability of this compound to induce intracellular calcium mobilization in CCR8-expressing cells.
Materials:
-
CCR8-expressing cells (e.g., CHO cells stably transfected with human CCR8)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
Positive control (e.g., CCL1)
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture CCR8-expressing cells to 80-90% confluency.
-
Harvest cells and seed them into a 96-well black-walled, clear-bottom plate at a suitable density.
-
Allow cells to adhere overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and wash once with assay buffer.
-
Add the dye-loading buffer to each well and incubate for 1 hour at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound and CCL1 in assay buffer to achieve the desired final concentrations.
-
-
Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add the this compound or CCL1 dilutions to the wells and immediately begin recording the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the maximum response elicited by a saturating concentration of CCL1.
-
Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression analysis.
-
In Vivo Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This protocol describes a method to induce acute colitis in mice to evaluate the potential therapeutic effect of this compound.[4][5][6]
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran sodium sulfate (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle control (e.g., sterile saline or PBS)
-
Animal balance
-
Scoring system for disease activity index (DAI)
Procedure:
-
Acclimatization:
-
Acclimatize mice to the animal facility for at least one week before the start of the experiment.
-
-
Induction of Colitis:
-
Prepare a 2.5-3.5% (w/v) solution of DSS in sterile drinking water.
-
Provide the DSS solution to the mice as their sole source of drinking water for 7 consecutive days. A control group should receive regular drinking water.
-
-
Treatment:
-
Prepare this compound in the vehicle at the desired concentration.
-
Beginning on day 0 (the first day of DSS administration), administer this compound or vehicle to the mice daily via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
-
Monitoring:
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Calculate the Disease Activity Index (DAI) based on a scoring system (see Table 3).
-
-
Termination and Analysis:
-
On day 8-10, euthanize the mice.
-
Collect the colon and measure its length.
-
Fix a portion of the distal colon in 10% neutral buffered formalin for histological analysis (e.g., H&E staining to assess inflammation and tissue damage).
-
Isolate lamina propria mononuclear cells for flow cytometric analysis of immune cell populations.
-
Homogenize a portion of the colon tissue for cytokine analysis (e.g., ELISA or qPCR for TNF-α, IL-6, IL-1β).
-
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Visualizations
Caption: CCR8 signaling pathway activated by this compound.
Caption: Experimental workflow for testing this compound in a mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Comparative Transcriptomics of IBD Patients Indicates Induction of Type 2 Immunity Irrespective of the Disease Ideotype [frontiersin.org]
- 4. CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCR8 Signaling via CCL1 Regulates Responses of Intestinal IFN-γ Producing Innate Lymphoid CelIs and Protects From Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for LMD-009
For Researchers, Scientists, and Drug Development Professionals
I. Quantitative Data Summary
LMD-009 has been characterized in several in vitro functional assays, demonstrating its high potency and efficacy as a CCR8 agonist. The following table summarizes key quantitative data from published studies.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Inositol (B14025) Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 nM | [1][2] |
| Calcium Release | Chinese hamster ovary cells | EC50 | 87 nM | [1][2] |
| Chemotaxis | L1.2 cells | EC50 | Not explicitly stated, but mediates chemotaxis | [1] |
| 125I-CCL1 Competition Binding | L1.2 cells | Ki | 66 nM | [1][2] |
II. Mechanism of Action
This compound is a small molecule, nonpeptide agonist that selectively binds to and activates the human chemokine receptor CCR8.[1][3] CCR8 is a G protein-coupled receptor (GPCR) that is primarily expressed on TH2 lymphocytes and is implicated in inflammatory responses.
The binding of this compound to CCR8 is thought to occur within the transmembrane domain of the receptor, interacting with key amino acid residues.[3][4] Specifically, a glutamic acid residue (Glu7.39) in transmembrane helix VII and a tyrosine residue (Y1724.64) are crucial for its agonist activity.[4] Upon binding, this compound induces a conformational change in the CCR8 receptor, leading to the activation of intracellular signaling pathways.
This activation involves the coupling of the receptor to intracellular G proteins, which in turn initiates downstream signaling cascades. Key events include the accumulation of inositol phosphates and the release of intracellular calcium, both of which are critical for cellular responses such as chemotaxis (cell migration).[1][2]
III. Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway initiated by this compound binding to CCR8.
Caption: this compound activates the CCR8 receptor, leading to G protein-mediated signaling.
IV. Experimental Protocols
The following are detailed protocols for key in vitro experiments used to characterize this compound.
A. Inositol Phosphate Accumulation Assay
This assay measures the production of inositol phosphates (IPs), a downstream product of Gq-coupled GPCR activation.
-
Cell Culture:
-
COS-7 cells are transiently transfected with a plasmid encoding the human CCR8 receptor.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
-
Protocol:
-
Seed transfected COS-7 cells into 24-well plates and allow them to adhere overnight.
-
Label the cells by incubating them with [3H]myo-inositol (0.5 µCi/well) in inositol-free DMEM for 16-24 hours.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a solution containing LiCl (10 mM) for 15 minutes to inhibit inositol monophosphatase.
-
Add varying concentrations of this compound (e.g., 0-20 nM) to the wells and incubate for 90 minutes at 37°C.[1]
-
Aspirate the medium and lyse the cells with ice-cold formic acid (0.1 M).
-
Isolate the total inositol phosphates using anion-exchange chromatography (Dowex AG1-X8 resin).
-
Quantify the amount of [3H]inositol phosphates using a scintillation counter.
-
Analyze the data using non-linear regression to determine the EC50 value.
-
B. Calcium Release Assay
This assay measures the transient increase in intracellular calcium concentration following GPCR activation.
-
Cell Culture:
-
Chinese hamster ovary (CHO) cells stably expressing the human CCR8 receptor are used.
-
Maintain cells in Ham's F-12 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
-
Protocol:
-
Plate the CHO-CCR8 cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader.
-
Add varying concentrations of this compound (e.g., 0-100 nM) to the wells.[1]
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration and plot the dose-response curve to determine the EC50.
-
C. Chemotaxis Assay
This assay assesses the ability of this compound to induce directed cell migration.
-
Cell Culture:
-
L1.2 cells, a murine pre-B lymphocyte cell line, stably expressing human CCR8 are used.
-
Culture cells in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
-
Protocol:
-
Use a multi-well chemotaxis chamber (e.g., a Transwell plate with a 5 µm pore size polycarbonate membrane).
-
Add varying concentrations of this compound (e.g., 0.1 nM - 100 µM) to the lower wells of the chamber in chemotaxis buffer (e.g., RPMI-1640 with 0.1% BSA).[1]
-
Resuspend the L1.2-CCR8 cells in chemotaxis buffer and add them to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 40 minutes to 4 hours.[1]
-
After incubation, remove the insert and count the number of cells that have migrated to the lower chamber. This can be done using a cell counter or by staining the migrated cells and measuring the optical density.
-
Plot the number of migrated cells against the concentration of this compound to generate a chemotactic curve.
-
V. Experimental Workflow Diagram
The following diagram outlines a general workflow for in vitro characterization of this compound.
Caption: A typical workflow for characterizing the in vitro activity of this compound.
VI. General Guidance for In Vivo Studies in Mice
While specific in vivo data for this compound is not available, the following general guidelines can be used when designing initial studies in mice. It is crucial to perform pilot studies to determine the optimal dose, administration route, and formulation for this compound in the specific mouse model being used.
A. Formulation
The choice of vehicle for this compound will depend on the administration route and the compound's solubility. Common vehicles for in vivo studies include:
-
Saline (0.9% NaCl): For water-soluble compounds.
-
Phosphate-Buffered Saline (PBS): A common isotonic buffer.
-
DMSO/Saline or DMSO/PEG Mixtures: For compounds with poor water solubility. It is important to keep the final DMSO concentration low (typically <10%) to avoid toxicity. A common formulation might involve dissolving the compound in a small amount of DMSO and then diluting it with a vehicle like polyethylene (B3416737) glycol (PEG) or saline.
B. Potential Administration Routes
The choice of administration route will influence the pharmacokinetic and pharmacodynamic profile of this compound.
-
Intraperitoneal (IP) Injection: A common route for preclinical studies in mice, often used for initial efficacy testing.[5]
-
Intravenous (IV) Injection: Provides 100% bioavailability and rapid distribution.
-
Subcutaneous (SC) Injection: Allows for slower absorption and a more sustained release profile.
-
Oral Gavage (PO): For assessing oral bioavailability. The formulation will be critical for ensuring adequate absorption.
C. Dosing Considerations
-
Dose Range Finding: Start with a wide range of doses in a pilot study to assess toxicity and efficacy. Doses can be estimated based on in vitro potency, but in vivo efficacy will depend on many factors including pharmacokinetics and metabolism.
-
Frequency of Administration: This will depend on the half-life of this compound in mice, which is currently unknown. Pharmacokinetic studies are necessary to determine the appropriate dosing interval.
D. Example of a General Protocol for an In Vivo Study
This is a hypothetical protocol and should be adapted based on experimental needs and pilot study results.
-
Animal Model: Select the appropriate mouse strain and disease model relevant to the therapeutic hypothesis for a CCR8 agonist.
-
Formulation Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of dosing, dilute the stock solution to the final desired concentration with a vehicle such as saline or a PEG/saline mixture. Ensure the final vehicle composition is well-tolerated by the animals.
-
Dosing:
-
Divide mice into groups (e.g., vehicle control, and multiple this compound dose groups).
-
Administer this compound via the chosen route (e.g., IP injection) at a specific volume (e.g., 10 mL/kg body weight).
-
Dose animals according to the predetermined schedule (e.g., once daily).
-
-
Monitoring: Monitor animals for any signs of toxicity, and measure relevant efficacy endpoints (e.g., tumor size, inflammatory markers, etc.).
-
Pharmacokinetic Analysis (Satellite Group):
-
Include a separate group of animals for blood collection at various time points after a single dose of this compound.
-
Analyze plasma samples to determine the concentration of this compound over time and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Disclaimer: The information provided for in vivo studies is for general guidance only. Researchers must conduct their own optimization and validation studies for this compound in their specific experimental context. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the structural mechanisms of nonpeptide ligand recognition and activation in human chemokine receptor CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Pharmacokinetic/Pharmacodynamic Modeling to Bridge Mouse Antitumor Efficacy and Monkey Toxicology Data for Determining the Therapeutic Index of an Interleukin-10 Fc Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LMD-009 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LMD-009 is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR). CCR8 is predominantly expressed on immune cells, particularly T helper 2 (Th2) cells, regulatory T cells (Tregs), monocytes, and macrophages.[1][2][3] Its activation by ligands such as CCL1 or synthetic agonists like this compound initiates a cascade of intracellular signaling events, leading to chemotaxis, calcium mobilization, and inositol (B14025) phosphate (B84403) accumulation.[4][5][6] These cellular responses are pivotal in immune regulation, inflammatory processes, and cancer immunity.[1][3][7]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in primary cell culture experiments to investigate its effects on immune cell function.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the quantitative data for this compound's activity from various in vitro experiments. While these studies were primarily conducted in cell lines, they provide a valuable reference for designing experiments with primary cells.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell Line | Parameter | Value (nM) |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11[4][6] |
| Calcium Release | Chinese Hamster Ovary (CHO) cells | EC50 | 87[4][6] |
| Chemotaxis | Lymphocyte L1.2 cells | EC50 | ~40 (0.04 µM)[4] |
Table 2: Binding Affinity of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| Competition Binding (vs. 125I-CCL1) | Lymphocyte L1.2 cells | Ki | 66[4] |
Signaling Pathway
This compound exerts its effects by activating CCR8, which couples to Gq/i proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[8][9]
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound in primary cell cultures.
Protocol 1: Primary Immune Cell Isolation
This protocol describes the general procedure for isolating primary human peripheral blood mononuclear cells (PBMCs), from which monocytes and lymphocytes can be further purified.
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
RosetteSep™ Human Monocyte or T Cell Enrichment Cocktail (or equivalent magnetic bead-based isolation kits)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS.
-
For isolation of specific immune cell subsets (e.g., monocytes, T cells), follow the manufacturer's instructions for the respective cell isolation kits.[10]
-
Resuspend the purified cells in complete RPMI-1640 medium for subsequent experiments.
Protocol 2: Chemotaxis Assay
This assay measures the migration of primary immune cells in response to a concentration gradient of this compound.
Materials:
-
Isolated primary immune cells (e.g., T cells, monocytes)
-
Chemotaxis chamber (e.g., Transwell® with 5 µm pores)[10]
-
Starvation medium (RPMI-1640 with 0.5% BSA)
-
This compound
-
Calcein AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Resuspend isolated primary cells in starvation medium at a concentration of 1 x 106 cells/mL and incubate for 1-2 hours.[11]
-
Prepare serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) in starvation medium.
-
Add 600 µL of the this compound dilutions or control medium to the lower wells of the chemotaxis plate.[5]
-
Add 100 µL of the cell suspension (1 x 105 cells) to the upper inserts.[5]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[10]
-
After incubation, carefully remove the inserts.
-
Add Calcein AM to the lower wells to a final concentration of 2 µg/mL and incubate for 30-60 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 520 nm. The signal is proportional to the number of migrated cells.[11]
Protocol 3: Calcium Mobilization Assay
This protocol measures the transient increase in intracellular calcium concentration in primary immune cells following stimulation with this compound.
Materials:
-
Isolated primary immune cells (e.g., lymphocytes)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
Fluorescence spectrophotometer or plate reader with kinetic reading capabilities
Procedure:
-
Resuspend primary cells in HBSS at 1-2 x 106 cells/mL.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM) by incubating for 30-45 minutes at 37°C in the dark.[12]
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at a final concentration of 1 x 106 cells/mL.
-
Transfer the cell suspension to a cuvette or a 96-well black-walled plate suitable for fluorescence measurement.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add this compound at the desired final concentration (e.g., 100 nM) and continue to record the fluorescence signal for an additional 5-10 minutes.[4][6]
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.[8][9]
Protocol 4: Inositol Phosphate Accumulation Assay
This assay quantifies the accumulation of inositol phosphates (IPs) in primary cells after stimulation with this compound.
Materials:
-
Isolated primary immune cells (e.g., lymphocytes)
-
3H-myo-inositol
-
Inositol-free RPMI medium
-
This compound
-
Lithium Chloride (LiCl)
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin
-
Scintillation counter and fluid
Procedure:
-
Label primary cells by incubating them overnight in inositol-free RPMI medium containing 3H-myo-inositol (1-2 µCi/mL).
-
Wash the cells to remove unincorporated 3H-myo-inositol and resuspend them in fresh inositol-free medium.
-
Pre-incubate the cells with LiCl (10-20 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Stimulate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes at 37°C.[6]
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Extract the soluble inositol phosphates.
-
Separate the total inositol phosphates from free inositol using Dowex anion-exchange chromatography.
-
Quantify the amount of 3H-labeled inositol phosphates using a scintillation counter.
Conclusion
This compound is a valuable tool for studying the role of CCR8 in primary immune cell biology. The provided protocols offer a framework for investigating the effects of this potent agonist on key cellular functions. Researchers should optimize these protocols for their specific primary cell type and experimental conditions. Careful dose-response studies are recommended to determine the optimal concentration range of this compound for each application.
References
- 1. CCR8 as a Therapeutic Novel Target: Omics-Integrated Comprehensive Analysis for Systematically Prioritizing Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. researchgate.net [researchgate.net]
- 5. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcium mobilization is both required and sufficient for initiating chromatin decondensation during activation of peripheral T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of CCR8 Activation by LMD-009
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to utilizing flow cytometry for the characterization of C-C Chemokine Receptor 8 (CCR8) activation by the selective, nonpeptide agonist LMD-009. CCR8, a G protein-coupled receptor (GPCR), is a promising therapeutic target, particularly in immuno-oncology, due to its specific expression on tumor-infiltrating regulatory T cells (Tregs).[1][2] this compound has been identified as a potent CCR8 agonist that mimics the effects of the endogenous ligand, CCL1.[3][4] This document details the signaling pathways, quantitative functional data, and step-by-step protocols for assessing CCR8 activation through calcium flux and receptor internalization assays using flow cytometry.
This compound Functional Activity Profile
This compound is a high-affinity, full agonist for CCR8, demonstrating potency and efficacy comparable to the natural ligand, CCL1.[5] It selectively stimulates CCR8 without showing antagonist activity at other human chemokine receptors.[3][6] The functional activity of this compound has been quantified through various in vitro assays, summarized below.
Table 1: Potency and Affinity of this compound in CCR8 Functional Assays
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Inositol (B14025) Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 | [3][6] |
| Competition Binding (vs. 125I-CCL1) | L1.2 cells | Ki | 66 | [3][6] |
| Calcium Release | Chinese hamster ovary (CHO) cells | EC50 | 87 | [5][6] |
| Chemotaxis | L1.2 cells | EC50 | Not explicitly stated in nM, but high potency observed | [3][6] |
CCR8 Signaling Pathway
As a GPCR, CCR8 activation by an agonist like this compound initiates a cascade of intracellular signaling events. This process begins with a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The subsequent dissociation of G protein subunits triggers downstream effector pathways, most notably the phospholipase C (PLC) pathway, which results in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), a key indicator of receptor activation.[7] Concurrently, activated GPCRs are targeted for phosphorylation, leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization.[8]
References
- 1. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. A new inhibitor of the β-arrestin/AP2 endocytic complex reveals interplay between GPCR internalization and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
LMD-009 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with the selective CCR8 nonpeptide agonist, LMD-009.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, reaching concentrations as high as 250 mg/mL (530.12 mM).[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce its solvating power.[2]
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
A2: If you encounter solubility issues in DMSO, you can try gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication to facilitate dissolution.[2][3] Ensure that the DMSO is anhydrous and of high purity. If the compound still does not dissolve, you may be attempting to prepare a concentration that exceeds its solubility limit. In this case, preparing a more dilute stock solution is recommended.[2]
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out" or "salting out," is common for hydrophobic compounds dissolved in DMSO when diluted into an aqueous environment.[2][4] The rapid change in solvent polarity causes the compound to become insoluble. To prevent this, it is recommended to perform a serial dilution of the high-concentration DMSO stock in DMSO first to a lower concentration before the final dilution into the pre-warmed (37°C) aqueous medium.[2][4] Add the final DMSO stock dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.[3][5]
Q4: What is the maximum final concentration of DMSO that is safe for my cells?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity; however, it is best practice to keep the final DMSO concentration at or below 0.1% to minimize any potential off-target effects.[2][6][7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[4][6]
Q5: How should I store my this compound?
A5: Proper storage is critical to maintain the stability and activity of this compound. Storage recommendations are summarized in the table below.
Data Presentation: this compound Storage and Solubility
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedChemExpress product information.[1]
Table 2: this compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (530.12 mM) | May require sonication.[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (4.41 mM) | Clear solution. |
| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (4.41 mM) | Clear solution. |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.08 mg/mL (4.41 mM) | Clear solution for in vivo use.[1] |
Troubleshooting Guides
Issue 1: Immediate Precipitation in Aqueous Medium
-
Problem: A precipitate forms immediately upon adding the this compound DMSO stock to cell culture medium or buffer.
-
Potential Cause: "Solvent shock" due to a rapid change in polarity. The final concentration of this compound exceeds its aqueous solubility.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Delayed Precipitation or Loss of Activity in Culture
-
Problem: The this compound solution is initially clear but a precipitate forms after incubation, or a decrease in biological activity is observed over time.
-
Potential Causes:
-
Temperature Fluctuations: Repeated removal of culture vessels from the incubator can affect solubility.
-
pH Shifts: Cellular metabolism can alter the pH of the culture medium, potentially affecting compound stability.
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.
-
Chemical Degradation: The compound may be unstable under standard cell culture conditions (37°C, aqueous environment).
-
-
Recommended Action: Perform a stability study of this compound in your specific cell culture medium.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial and DMSO to equilibrate to room temperature.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Aseptically add the calculated volume of DMSO to the this compound vial.
-
Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
If necessary, sonicate the vial in a water bath for 10-15 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Materials:
-
This compound DMSO stock solution
-
Complete cell culture medium (the same formulation used in your experiments)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
-
-
Procedure:
-
Pre-warm the cell culture medium to 37°C.
-
Spike the medium with the this compound DMSO stock to the final working concentration. Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Immediately take a "Time 0" (T=0) sample.
-
Incubate the remaining spiked medium at 37°C.
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Process the samples for analysis. If the medium contains serum, precipitate the proteins by adding 3 volumes of cold acetonitrile, vortex, and centrifuge at high speed. Collect the supernatant.
-
Analyze the concentration of this compound in each sample using a validated analytical method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Caption: Workflow for assessing compound stability in cell culture media.[8]
Signaling Pathway
This compound is a selective agonist for the C-C Chemokine Receptor 8 (CCR8), a G protein-coupled receptor (GPCR). Upon binding, this compound activates CCR8, leading to the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. This initiates downstream signaling cascades that result in calcium mobilization, inositol (B14025) phosphate (B84403) accumulation, and chemotaxis.[1]
Caption: this compound mediated CCR8 signaling pathway.
References
LMD-009 Chemotaxis Assay Technical Support Center
Welcome to the technical support center for the LMD-009 Chemotaxis Assay. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals obtain reliable and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound chemotaxis assay, providing potential causes and solutions in a structured question-and-answer format.
Issue 1: Low or No Cell Migration
Question: I am observing very few or no migrated cells in my positive control and experimental wells. What could be the cause?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Chemoattractant Concentration | The concentration of the chemoattractant is critical. Perform a dose-response curve by testing a range of serial dilutions to determine the optimal concentration for your specific cell type. |
| Incorrect Pore Size | The membrane pore size must be appropriate for the cell type being used. If pores are too small, cells cannot migrate. If they are too large, cells may passively drop through. For leukocytes, 3.0 µm pores are often used, while larger cells like fibroblasts may require 5.0 µm or 8.0 µm pores.[1] |
| Insufficient Incubation Time | Migration is a time-dependent process. Optimize the incubation period for your specific cells and chemoattractant. Too short an incubation will not allow for sufficient migration.[2] |
| Cell Health and Viability | Ensure cells are healthy and have high viability (>90%) before starting the assay.[3] Stressed or dying cells will not migrate effectively. |
| Receptor Damage During Cell Harvesting | The use of enzymes like trypsin for cell detachment can sometimes damage cell surface receptors that are crucial for detecting the chemoattractant. Consider using milder dissociation reagents or gentle cell scraping. |
| Loss of Chemoattractant Gradient | A stable chemoattractant gradient is necessary for directed cell migration.[4] Ensure the assay is set up correctly to maintain this gradient. Surface tension between the upper and lower chambers helps prevent premature diffusion.[5] |
| Serum Starvation Issues | While often recommended to increase sensitivity, prolonged serum starvation can negatively impact cell health. Optimize the starvation period (typically 18-24 hours) or use a reduced serum medium if necessary.[6] |
Issue 2: High Background Migration (High Migration in Negative Controls)
Question: I am seeing a high number of migrated cells in my negative control wells (without chemoattractant). How can I reduce this background?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Presence of Unwanted Chemoattractants | Serum in the cell media is a potent chemoattractant.[5] Ensure that the medium used for cell suspension in the upper chamber is serum-free to avoid stimulating random migration (chemokinesis). |
| Incorrect Pore Size | If the pores are too large for the cell type, cells may fall through the membrane passively. Verify that you are using the appropriate pore size. |
| Excessive Incubation Time | Overly long incubation times can lead to increased random migration and degradation of the chemoattractant gradient.[2] Optimize the assay duration. |
| High Cell Seeding Density | Seeding too many cells in the upper chamber can lead to overcrowding and an increase in the number of cells that passively move through the pores. Titrate the cell seeding number to find the optimal density. |
| Mechanical Agitation | Vibrations or jarring of the incubator or plate can cause cells to dislodge and fall through the membrane. Ensure the plate is handled gently and placed in a stable, vibration-free incubator. |
Issue 3: Inconsistent or Variable Results Between Replicates
Question: My replicate wells show high variability. What are the common sources of this inconsistency?
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Small volumes of cell suspensions or chemoattractants can be difficult to pipette accurately. Ensure your pipettes are calibrated and use proper technique to avoid errors. |
| Uneven Cell Distribution | Failure to properly resuspend and mix the cell stock can lead to different numbers of cells being added to each well. Ensure a homogenous cell suspension before seeding. Gently agitating the plate after seeding can help distribute cells evenly.[7] |
| Presence of Bubbles | Air bubbles trapped under the membrane can block pores and prevent migration, leading to artificially low counts in affected wells. Be careful to avoid introducing bubbles when adding reagents to the lower chamber.[8] |
| Edge Effects | Cells may preferentially migrate at the edges of the insert.[7] This can be due to meniscus effects or uneven coating of the membrane. Ensure you are counting cells from multiple representative fields of view (center and periphery) to get an accurate average. |
| Inconsistent Staining or Counting | The method for staining and counting migrated cells must be consistent across all wells. Automated counting methods or lysis-based fluorescence assays can reduce variability compared to manual counting.[9] |
Experimental Protocols & Visualizations
Standard this compound Chemotaxis Assay Protocol (Boyden Chamber)
This protocol outlines a general procedure for a typical chemotaxis assay using a Boyden chamber (e.g., Transwell inserts).
-
Cell Preparation:
-
Culture cells to approximately 80% confluency.[6]
-
Serum-starve the cells for 18-24 hours in a serum-free or low-serum medium to enhance their responsiveness to the chemoattractant.[6]
-
Harvest the cells using a non-enzymatic cell dissociation solution or gentle scraping to avoid receptor damage.
-
Wash the cells with serum-free medium and resuspend them to a final concentration of 1 x 10^6 cells/mL.[6]
-
-
Assay Setup:
-
Add the chemoattractant (e.g., this compound) diluted in serum-free medium to the lower wells of the assay plate. Include a negative control (medium only) and a positive control (a known chemoattractant).
-
Carefully place the Boyden chamber inserts into the wells, avoiding the formation of air bubbles.[8]
-
Add the prepared cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for a pre-determined optimal time (e.g., 2-48 hours, depending on the cell type).[6]
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the plate.
-
Remove the non-migrated cells from the top surface of the membrane using a cotton swab.[6]
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of stained cells in several microscopic fields per membrane and calculate the average. Alternatively, use a fluorescence-based method by lysing the cells and measuring the fluorescence in a plate reader.[9]
-
References
- 1. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 2. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 3. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cellgs.com [cellgs.com]
- 5. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. timothyspringer.org [timothyspringer.org]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
Preventing LMD-009 off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of LMD-009 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, selective, nonpeptide agonist for the human C-C chemokine receptor 8 (CCR8).[1][2][3] It mimics the action of the endogenous CCR8 ligand, CCL1, by stimulating downstream signaling pathways.[2][4]
Q2: What is the known selectivity profile of this compound?
A2: this compound has been shown to be highly selective for CCR8. In a study by Jensen et al. (2007), this compound selectively stimulated CCR8 among 20 different human chemokine receptors tested.[1][2] The compound exhibited no antagonist activity at other human chemokine receptors.[3]
Q3: What are the potential sources of off-target effects with this compound?
A3: While this compound is reported to be highly selective, off-target effects are a theoretical possibility for any small molecule. The binding pocket of this compound on CCR8 shares some structural similarities with the binding pockets of nonpeptide antagonists for other CC-chemokine receptors.[2] This structural overlap could potentially lead to interactions with other receptors at high concentrations.
Q4: How can I be confident that the observed effects in my experiment are due to on-target this compound activity?
A4: To ensure that the observed phenotype is a direct result of CCR8 activation by this compound, a combination of the following strategies is recommended:
-
Use the lowest effective concentration: Perform a dose-response experiment to identify the minimal concentration of this compound that elicits the desired on-target effect.
-
Use a structurally unrelated CCR8 agonist: If available, confirming the phenotype with a different CCR8 agonist can strengthen the evidence for on-target activity.
-
Employ a CCR8 antagonist: Pre-treatment with a selective CCR8 antagonist should block the effects of this compound if they are mediated through CCR8.
-
Genetic knockdown or knockout of CCR8: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate CCR8 expression should abolish the cellular response to this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability in assay results | Inconsistent cell health or passage number. | Maintain a consistent cell culture protocol, using cells within a defined passage number range. Regularly check for mycoplasma contamination. |
| Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of reagents. | |
| No response or weak response to this compound | Low or absent CCR8 expression in the cell line. | Verify CCR8 expression at the mRNA and protein level (e.g., RT-qPCR, Western blot, or flow cytometry). |
| This compound degradation. | Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Store as recommended by the supplier. | |
| Suboptimal assay conditions. | Optimize assay parameters such as cell density, incubation time, and this compound concentration. | |
| Inconsistent results between different assay formats | Different signaling pathways being measured. | Be aware that different assays (e.g., calcium mobilization vs. chemotaxis) measure distinct downstream events that may have different kinetics and sensitivities. |
| Cell line-specific signaling. | The coupling of CCR8 to different signaling pathways can vary between cell types. | |
| Suspected off-target effects | This compound concentration is too high. | Perform a dose-response curve to ensure you are using the lowest effective concentration. |
| The observed phenotype is independent of CCR8. | Use a CCR8 knockout/knockdown cell line as a negative control. The effect of this compound should be absent in these cells. | |
| The effect is due to a non-specific compound effect. | Test a structurally similar but inactive analog of this compound, if available. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Potency (EC50/Ki) | Reference |
| Inositol (B14025) Phosphate Accumulation | COS-7 cells expressing human CCR8 | 11 nM | [1][4] |
| Calcium Release | Chinese hamster ovary cells | 87 nM | [4] |
| 125I-CCL1 Competition Binding | L1.2 cells | 66 nM (Ki) | [4] |
| Chemotaxis | L1.2 cells | Not explicitly stated, but efficacious | [4] |
Experimental Protocols
Inositol Phosphate Accumulation Assay
Objective: To measure the this compound-stimulated production of inositol phosphates, a downstream signaling event of Gq-coupled GPCRs like CCR8.
Methodology:
-
Cell Culture and Labeling:
-
Seed COS-7 cells transiently expressing human CCR8 in 6-well plates.
-
After 24 hours, replace the medium with inositol-free DMEM containing 1 µCi/mL myo-[³H]inositol and incubate for 16-24 hours to label the cellular phosphoinositide pools.
-
-
Stimulation:
-
Wash the cells with serum-free medium containing 10 mM LiCl.
-
Pre-incubate with 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.
-
Add varying concentrations of this compound or vehicle control and incubate for 60 minutes at 37°C.
-
-
Extraction and Measurement:
-
Aspirate the medium and lyse the cells with ice-cold 0.5 M perchloric acid.
-
Neutralize the lysates with 1.5 M KOH/60 mM HEPES.
-
Separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Elute the total inositol phosphates with 1 M ammonium (B1175870) formate/0.1 M formic acid.
-
Quantify the radioactivity in the eluate using liquid scintillation counting.
-
Normalize the data to the total radioactivity incorporated into the cells.
-
Calcium Mobilization Assay
Objective: To measure the this compound-induced transient increase in intracellular calcium concentration.
Methodology:
-
Cell Preparation and Dye Loading:
-
Harvest CCR8-expressing cells (e.g., CHO or L1.2) and resuspend them in a suitable buffer (e.g., HBSS) at a concentration of 1 x 10⁶ cells/mL.
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C in the dark.
-
Wash the cells to remove extracellular dye and resuspend them in fresh buffer.
-
-
Measurement:
-
Use a fluorometric imaging plate reader or a spectrofluorometer capable of ratiometric measurement.
-
Excite Fura-2 at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380) for a few seconds.
-
Add varying concentrations of this compound and continue to record the fluorescence ratio for several minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration.
-
Calculate the peak response over baseline for each concentration of this compound.
-
Chemotaxis Assay
Objective: To assess the ability of this compound to induce directed cell migration of CCR8-expressing cells.
Methodology:
-
Assay Setup:
-
Use a multi-well chemotaxis chamber with a porous membrane (e.g., Transwell® inserts with 5 µm pores).
-
Add medium containing various concentrations of this compound or a vehicle control to the lower chamber.
-
Resuspend CCR8-expressing cells (e.g., L1.2 cells) in serum-free medium.
-
Add the cell suspension to the upper chamber (the Transwell® insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period sufficient for cell migration (typically 2-4 hours, but may need optimization).
-
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell® inserts.
-
Wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like DAPI).
-
Elute the stain and measure the absorbance or fluorescence, or count the stained cells in several fields of view under a microscope.
-
Visualizations
Caption: this compound signaling pathway through CCR8.
Caption: Workflow for investigating on- and off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
LMD-009 Vehicle Control Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using the LMD-009 vehicle control in in vivo studies. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the this compound vehicle control?
A1: The this compound vehicle control is a sterile, buffered aqueous solution designed to be an inert delivery vehicle for in vivo studies. Its precise composition is detailed in the table below. It is formulated to be isotonic and pH-neutral to minimize irritation and physiological disruption upon administration.
Q2: What is the recommended storage condition and shelf-life for this compound?
A2: this compound should be stored at 2-8°C and protected from light. Under these conditions, it is stable for up to 12 months from the date of manufacture. Avoid freezing the solution, as this can cause components to precipitate.
Q3: Is the this compound vehicle control suitable for all administration routes?
A3: this compound is optimized for intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injections. For other administration routes, such as oral gavage, its suitability should be validated in a pilot study.
Q4: Can I add my active compound directly to the this compound vehicle?
A4: Yes, this compound is designed as a vehicle for the solubilization and administration of test compounds. However, it is crucial to first assess the solubility and stability of your compound in this compound. We recommend preparing a small test formulation and observing it for any precipitation or degradation before preparing a larger batch for your in vivo study.
Data Summary
Table 1: Composition of this compound Vehicle Control
| Component | Concentration (% w/v) | Purpose |
| Hydroxypropyl-β-Cyclodextrin | 10% | Solubilizing agent |
| Polysorbate 80 | 1% | Surfactant and emulsifier |
| Sodium Chloride | 0.9% | Isotonicity agent |
| Sodium Phosphate Buffer | 20 mM | pH stabilization (pH 7.4) |
| Water for Injection | q.s. to 100% | Solvent |
Table 2: Stability Profile of this compound Vehicle Control
| Condition | Duration | Observation |
| 2-8°C (Recommended) | 12 months | No change in appearance or pH |
| Room Temperature (25°C) | 3 months | No change in appearance or pH |
| 40°C | 1 month | Slight opalescence may develop |
| Freeze-Thaw (-20°C) | 3 cycles | Potential for precipitation of components |
Signaling Pathway and Experimental Workflow
How to store and handle LMD-009 compound
This technical support center provides researchers, scientists, and drug development professionals with essential information on the storage, handling, and use of the LMD-009 compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once in solvent, this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.
Q3: What is the best solvent for dissolving this compound?
A3: this compound is highly soluble in DMSO, with a solubility of up to 250 mg/mL.[1] For in vivo experiments, co-solvent systems are typically required.
Q4: I am having trouble dissolving this compound in my aqueous buffer for an in vitro experiment. What should I do?
A4: this compound has low aqueous solubility. To prepare aqueous working solutions, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution. This stock can then be serially diluted in your aqueous experimental buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent effects on your cells. If precipitation occurs upon dilution, try vortexing or sonicating the solution briefly.
Q5: Are there any specific safety precautions I should take when handling this compound?
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| Precipitation in aqueous buffer | This compound has low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO. Serially dilute the stock solution in your aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is minimal. |
| Compound "crashing out" of solution during storage | Improper storage temperature or solvent evaporation. | Store stock solutions at -80°C in tightly sealed vials. Minimize the frequency of freeze-thaw cycles by preparing single-use aliquots. |
| Difficulty dissolving powder | Insufficient mixing or sonication. | After adding the solvent, vortex the solution thoroughly. If the powder does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution is clear. |
Data Presentation
Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| In Solvent | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 250 mg/mL[1] |
| In vivo formulation 1 | ≥ 2.08 mg/mL (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[1] |
| In vivo formulation 2 | ≥ 2.08 mg/mL (10% DMSO, 90% (20% SBE-β-CD in saline))[1] |
| In vivo formulation 3 | ≥ 2.08 mg/mL (10% DMSO, 90% corn oil)[1] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This is a generalized workflow for experiments such as calcium mobilization or chemotaxis assays. Specific parameters should be optimized for your particular cell line and experimental setup.
-
Cell Culture: Culture CCR8-expressing cells in appropriate media and conditions until they reach the desired confluency for the assay.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in a suitable assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).
-
-
Assay Performance:
-
Plate cells at the desired density in a multi-well plate.
-
For antagonist experiments, pre-incubate cells with the antagonist before adding this compound.
-
Add the diluted this compound solutions to the cells.
-
Incubate for the appropriate time and temperature as determined by your specific assay (e.g., 1 hour for calcium mobilization in CHO cells, 40 minutes for chemotaxis in L1.2 cells).[2]
-
-
Data Acquisition: Measure the desired readout (e.g., fluorescence for calcium flux, cell migration for chemotaxis) using a suitable instrument.
Visualizations
This compound Handling and Storage Workflow
References
LMD-009 Experiments: Technical Support & Troubleshooting Center
Welcome to the technical support center for LMD-009 experiments. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting common issues encountered when working with the CCR8 agonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8).[1] Its mechanism of action involves binding to CCR8, a G protein-coupled receptor (GPCR), and stimulating downstream signaling pathways. This activation mimics the effect of the endogenous ligand, CCL1, leading to cellular responses such as chemotaxis, inositol (B14025) phosphate (B84403) accumulation, and intracellular calcium mobilization.[1][2]
Q2: What are the expected EC50 values for this compound in typical functional assays?
A2: The potency of this compound can vary depending on the specific assay and cell system used. However, published data provides a general range for expected EC50 values.
| Assay Type | Cell Line | Reported EC50 Range |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | 11 nM[1][3] |
| Calcium Release | Chinese Hamster Ovary (CHO) cells | 87 nM[1][3] |
| Chemotaxis (Ki) | Lymphocyte L1.2 cells | 66 nM[4] |
Q3: In which cell lines has this compound activity been characterized?
A3: this compound's activity has been primarily characterized in recombinant cell lines engineered to express CCR8, as well as in cell lines endogenously expressing the receptor. Commonly used cell lines include:
-
COS-7 cells (transiently transfected with human CCR8)[3]
-
Chinese Hamster Ovary (CHO) cells (stably expressing CCR8)
-
Lymphocyte L1.2 cells[3]
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes you might encounter during your this compound experiments and provides a logical workflow for troubleshooting.
References
Technical Support Center: LMD-009 Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the cytotoxicity of the CCR8 agonist, LMD-009, in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
This compound is a selective, non-peptide agonist for the human chemokine receptor CCR8. Its primary function is to activate CCR8, which is involved in immune responses. This compound has been shown to mediate cellular processes such as chemotaxis, inositol (B14025) phosphate (B84403) accumulation, and calcium release.[1][2][3][4]
Q2: Why would I assess the cytotoxicity of a CCR8 agonist like this compound?
Even though this compound is designed as a receptor agonist, it is crucial to evaluate its potential cytotoxic effects for several reasons:
-
Baseline Toxicity Profile: To establish the concentration range at which this compound is non-toxic for use in functional assays.
-
Off-Target Effects: High concentrations of any compound can lead to off-target effects that may induce cytotoxicity.
-
Cell Line Specific Effects: The response to CCR8 activation can vary between cell lines. In some specific cellular contexts, prolonged receptor activation could potentially lead to pathways that induce cell death.
-
Drug Development: Cytotoxicity assessment is a standard component of preclinical drug development to determine the therapeutic window of a compound.
Q3: Which cell lines should I use for this compound cytotoxicity testing?
The choice of cell line is critical and should be guided by your research question.[5]
-
CCR8-Expressing Cell Lines: To study the effects of on-target CCR8 activation, use cell lines endogenously expressing CCR8 or engineered to express the receptor (e.g., some T-cell lines, transfected cell lines like CHO or COS-7).[1][6]
-
Target Tissue/Disease Models: If you are investigating the effect of this compound in a specific disease context, use cell lines relevant to that disease (e.g., cancer cell lines from a particular tissue).[5]
-
Control Cell Lines: Include a CCR8-negative cell line to distinguish between on-target and off-target cytotoxic effects.
-
Commonly Used Cell Lines: For general toxicity screening, cell lines like HEK293 (human embryonic kidney), HepG2 (human liver cancer), and Caco-2 (human colon adenocarcinoma) are often used.[5]
Q4: What are the recommended initial concentration ranges for this compound in a cytotoxicity assay?
Based on its reported EC50 values for CCR8 activation (ranging from 11 to 87 nM), a sensible starting point would be to test a wide range of concentrations spanning several orders of magnitude around these values.[1][2][3][4][6] A suggested range could be from 1 nM to 100 µM. This will help in identifying a dose-response relationship if any cytotoxicity exists.
Q5: Which cytotoxicity assays are most appropriate for assessing this compound?
It is recommended to use at least two assays that measure different cytotoxicity endpoints to obtain a comprehensive understanding of the compound's effects.
-
Metabolic Viability Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[7][8][9][10][11] They are good for initial screening.
-
Membrane Integrity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.[12][13][14][15][16]
-
Apoptosis Assays (e.g., Annexin V/PI staining): This flow cytometry-based assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18] It provides more detailed information on the mechanism of cell death.
This compound Compound Data
The following table summarizes the known biological activity of this compound. This data is essential for designing experiments and interpreting results.
| Parameter | Cell Line | Value | Description | Reference |
| EC50 | COS-7 (expressing human CCR8) | 11 nM | Inositol phosphate accumulation | [1][2][4][6] |
| EC50 | Chinese Hamster Ovary (CHO) cells | 87 nM | Calcium release | [1][2][6] |
| Ki | Lymphocyte L1.2 cells | 66 nM | Competition binding with 125I-CCL1 | [1][6] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][9][10]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][10]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS, or acidified isopropanol)[10][11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., DMSO at the highest concentration used for this compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.[8][9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Mix gently by pipetting or using an orbital shaker.[7][10]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[7][8] A reference wavelength of 630-690 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay
This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13][16]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete cell culture medium (preferably with low serum to reduce background LDH)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Treat cells with lysis buffer 45 minutes before the assay endpoint.[15]
-
Background Control: Medium only.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.[16]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15][16]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture to each well.[15][16]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]
-
Stop Reaction: Add 50 µL of stop solution to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15][16]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells and propidium (B1200493) iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[17]
Materials:
-
6-well plates or T25 flasks
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[17]
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~400 x g for 5 minutes.[17][18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visual Guides
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cellbiologics.com [cellbiologics.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
Improving signal-to-noise ratio in LMD-009 calcium assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their LMD-009 calcium assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective nonpeptide agonist for the C-C chemokine receptor 8 (CCR8), a G protein-coupled receptor (GPCR).[1] Its mechanism of action involves binding to CCR8 and activating downstream signaling pathways. This activation leads to the release of intracellular calcium stores, which can be measured using fluorescent calcium indicators.[2][3]
Q2: Which cell lines are suitable for this compound calcium assays?
This compound has been shown to elicit calcium release in various cell lines expressing CCR8, including Chinese Hamster Ovary (CHO) cells and the lymphocyte cell line L1.2.[2][3] The choice of cell line should be based on the specific experimental goals and the expression levels of functional CCR8.
Q3: What is a typical EC50 value for this compound in a calcium release assay?
The half-maximal effective concentration (EC50) of this compound can vary depending on the cell line and assay conditions. A reported EC50 value for this compound-mediated calcium release in Chinese hamster ovary cells is approximately 87 nM.[2][3]
Q4: Which fluorescent calcium indicators are recommended for this compound assays?
Single-wavelength green fluorescent indicators like Fluo-4 AM and Fluo-8 AM are commonly used for measuring intracellular calcium mobilization in GPCR assays due to their high signal intensity and sensitivity.[4][5][6]
Troubleshooting Guide: Improving Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio (SNR) is a common issue in calcium assays. The following guide addresses specific problems and provides solutions to enhance your results.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Suboptimal Dye Concentration: Too high a concentration of the calcium indicator can lead to a high baseline signal. | Titrate the dye concentration to find the optimal balance between signal intensity and background. Start with the manufacturer's recommended concentration and perform a dose-response curve. |
| Incomplete Removal of Extracellular Dye: Residual extracellular dye contributes to high background. | Ensure thorough but gentle washing of cells after dye loading to remove extracellular dye. Consider using a no-wash assay kit that includes a quencher for extracellular dye.[7] | |
| Cell Health: Unhealthy or dying cells can have elevated basal calcium levels.[8] | Use healthy, viable cells at an appropriate density. Avoid over-confluency. | |
| Autofluorescence: Some cell types or media components may exhibit intrinsic fluorescence. | Use a phenol (B47542) red-free medium during the assay. Measure the autofluorescence of unstained cells and subtract it from the signal of stained cells. | |
| Low Signal Intensity | Insufficient Dye Loading: Cells may not have taken up enough of the fluorescent indicator. | Increase the incubation time with the dye or slightly increase the incubation temperature (e.g., from room temperature to 37°C).[6] The use of Pluronic® F-127 can aid in the solubilization and cellular uptake of AM ester dyes. |
| Dye Extrusion: Some cell types actively pump the dye out. | The addition of probenecid (B1678239) to the loading buffer can inhibit organic anion transporters responsible for dye extrusion.[9] | |
| Low CCR8 Expression: The cell line may not express sufficient levels of functional CCR8. | Verify CCR8 expression using techniques like flow cytometry or qPCR. Consider using a cell line with higher CCR8 expression or transiently transfecting cells with a CCR8 expression vector. | |
| This compound Degradation or Precipitation: The compound may not be stable or soluble at the working concentration. | Prepare fresh dilutions of this compound for each experiment. Ensure complete solubilization in the appropriate vehicle (e.g., DMSO) before diluting in aqueous buffer. | |
| Inconsistent Results | Variable Cell Density: Inconsistent cell numbers per well will lead to variable responses. | Ensure a uniform and optimized cell seeding density across all wells of the microplate. |
| Temperature Fluctuations: Calcium signaling is sensitive to temperature changes. | Maintain a stable temperature throughout the experiment, from dye loading to signal acquisition. | |
| Pipetting Errors: Inaccurate or inconsistent liquid handling can introduce significant variability. | Use calibrated pipettes and ensure proper mixing of reagents. For high-throughput screening, automated liquid handlers are recommended. |
Experimental Protocols
Key Experiment: this compound-Induced Calcium Mobilization Assay using Fluo-4 AM
This protocol provides a general framework for measuring this compound-induced calcium flux in CCR8-expressing cells.
Materials:
-
CCR8-expressing cells (e.g., CHO-CCR8)
-
Cell culture medium (phenol red-free for assay)
-
This compound
-
Fluo-4 AM
-
Pluronic® F-127
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well or 384-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Methodology:
-
Cell Plating:
-
Seed CCR8-expressing cells into a black-walled, clear-bottom microplate at a predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02-0.04% Pluronic® F-127 and 1-2.5 mM probenecid in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Washing (if not using a no-wash kit):
-
Gently remove the dye-loading solution.
-
Wash the cells 2-3 times with HBSS containing 20 mM HEPES (and probenecid if used in the loading step).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES to achieve the desired final concentrations.
-
-
Signal Measurement:
-
Place the cell plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 490/525 nm).
-
Measure the baseline fluorescence for 10-20 seconds.
-
Use the instrument's injector to add the this compound dilutions to the wells.
-
Continue to measure the fluorescence kinetically for 60-180 seconds to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
The signal-to-noise ratio can be calculated as the mean signal of the positive control (saturating this compound concentration) divided by the standard deviation of the negative control (vehicle).
-
Visualizations
CCR8 Signaling Pathway
Caption: this compound activates the CCR8 signaling cascade.
Experimental Workflow for this compound Calcium Assay
Caption: Workflow for this compound calcium mobilization assay.
Troubleshooting Decision Tree for Low Signal-to-Noise Ratio
Caption: Decision tree for troubleshooting low SNR.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluo-4 AM & Fluo-4 NW Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
LMD-009 Dose-Response Curve Optimization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using LMD-009.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective nonpeptide agonist for the human chemokine receptor CCR8.[1][2] Its mechanism of action involves binding to and activating CCR8, which is a G-protein coupled receptor (GPCR). This activation stimulates downstream intracellular signaling pathways.[2][3] The binding of this compound to CCR8 is facilitated by interactions with key amino acid residues within the receptor's binding pocket, including hydrogen bonds and hydrophobic contacts.[3]
Q2: What cellular responses can be expected following stimulation with this compound?
A2: this compound has been shown to mediate several key cellular responses through the activation of CCR8. These include chemotaxis (cell migration), the accumulation of inositol (B14025) phosphates, and the release of intracellular calcium.[1][2]
Q3: What are the critical starting parameters for a dose-response experiment with this compound?
A3: For a successful dose-response experiment, it is crucial to select an appropriate cell line expressing functional CCR8 receptors, such as transfected COS-7 or CHO cells, or L1.2 lymphocyte cells.[1][4] The concentration range of this compound should bracket the expected EC50 values, which are in the nanomolar range for responses like inositol phosphate (B84403) accumulation and calcium release.[1][2] Incubation times will vary depending on the specific assay, for instance, 90 minutes for inositol phosphate accumulation or 1 hour for calcium release assays.[1]
Data Presentation
The following table summarizes the key quantitative parameters for this compound activity in various functional assays.
| Assay | Cell Line | Parameter | Value (nM) |
| Inositol Phosphate Accumulation | COS-7 cells expressing human CCR8 | EC50 | 11 |
| Calcium Release | Chinese hamster ovary (CHO) cells | EC50 | 87 |
| 125I-CCL1 Competition Binding | L1.2 cells | Ki | 66 |
Experimental Protocols
Inositol Phosphate Accumulation Assay
This protocol outlines the measurement of inositol phosphate (IP) accumulation in COS-7 cells transiently transfected with the human CCR8 receptor.
-
Cell Culture and Transfection:
-
Culture COS-7 cells in appropriate media.
-
Transiently transfect the cells with a plasmid encoding the human CCR8 receptor.
-
One day post-transfection, seed the cells at a density of approximately 1.5 x 10^4 cells per well in a multi-well plate.
-
-
Cell Labeling and Stimulation:
-
Incubate the seeded cells for 24 hours with a suitable labeling reagent for inositol phosphates.
-
Wash the cells to remove excess labeling reagent.
-
Prepare a dilution series of this compound (e.g., 0-20 nM) in an appropriate assay buffer.[1]
-
Add the this compound dilutions to the cells and incubate for 90 minutes at 37°C.[1]
-
-
Detection and Data Analysis:
-
Lyse the cells and follow the manufacturer's instructions for the chosen IP detection kit to measure the accumulated inositol phosphates.
-
Plot the response (e.g., fluorescence or luminescence) against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
-
Calcium Release Assay
This protocol describes the measurement of intracellular calcium release in Chinese hamster ovary (CHO) cells stably expressing the human CCR8 receptor.
-
Cell Preparation:
-
Culture CHO cells stably expressing human CCR8 in appropriate media.
-
On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer.
-
-
Fluorescent Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.
-
Wash the cells to remove any excess extracellular dye.
-
-
Stimulation and Measurement:
-
Prepare a dilution series of this compound (e.g., 0-100 nM).[1]
-
Use a fluorescence plate reader or a flow cytometer to measure the baseline fluorescence of the cells.
-
Add the this compound dilutions to the cells.
-
Continuously measure the fluorescence signal for a defined period to capture the transient increase in intracellular calcium. The stimulation period can be up to 1 hour.[1]
-
-
Data Analysis:
-
Calculate the change in fluorescence for each concentration of this compound.
-
Plot the change in fluorescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response model to calculate the EC50.
-
Troubleshooting Guide
Q1: Why am I observing no response or a very weak response to this compound?
A1:
-
Cell Line Issues: Confirm that your cell line expresses a functional CCR8 receptor. Receptor expression levels can decrease with continuous passaging.
-
Compound Integrity: Ensure the this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: The assay may not be sensitive enough to detect the response. Optimize assay conditions, such as cell number and incubation time.
Q2: My dose-response data shows high variability between replicates. What can I do?
A2:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes.
-
Cell Seeding Uniformity: Uneven cell seeding can lead to variability. Ensure a homogenous cell suspension and proper mixing before plating.
-
Edge Effects: In multi-well plates, wells on the edge can behave differently. Avoid using the outermost wells for critical measurements or ensure proper plate incubation conditions to minimize evaporation.
Q3: The dose-response curve does not look sigmoidal. What could be the cause?
A3:
-
Incorrect Concentration Range: The tested concentrations of this compound may be too high or too low to define the full sigmoidal curve. Widen the concentration range in your next experiment.
-
Compound Solubility: At high concentrations, this compound may precipitate out of solution, leading to a drop in response. Visually inspect your dilutions for any signs of precipitation.
-
Complex Biological Response: Some biological systems can exhibit non-sigmoidal responses. Consider if the observed shape is a true biological effect.
Q4: The calculated EC50 value is significantly different from the published values. Why?
A4:
-
Different Experimental Conditions: Variations in cell lines, passage number, media components, incubation times, and temperature can all influence the EC50 value.
-
Data Analysis Model: The choice of the curve-fitting model and any constraints applied can affect the calculated EC50. Ensure you are using an appropriate non-linear regression model.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the structural mechanisms of nonpeptide ligand recognition and activation in human chemokine receptor CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
LMD-009 versus CCL1 in CCR8 activation
An Objective Comparison of LMD-009 and CCL1 in CCR8 Activation
Introduction
C-C Motif Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking, particularly of regulatory T cells (Tregs), Th2 cells, and monocytes.[1][2][3] Its primary endogenous ligand is the chemokine CCL1. The CCL1-CCR8 signaling axis is a key regulator of immune responses and is implicated in various inflammatory diseases and cancer, making it a promising therapeutic target.[1][4] this compound is a potent, selective, nonpeptide small molecule agonist of CCR8.[5][6][7] It mimics the action of the natural ligand CCL1, serving as a valuable tool for studying CCR8 function and for potential therapeutic development.[8] This guide provides an objective comparison of this compound and CCL1 in their ability to activate CCR8, supported by experimental data and detailed methodologies.
Mechanism of Action and Signaling Pathway
Both CCL1 and this compound activate CCR8, initiating a cascade of intracellular signaling events. As a GPCR, CCR8 is coupled to heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαi subunit proteins. This activation, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key second messenger.[9] This signaling cascade ultimately leads to various cellular responses, including chemotaxis, the directed migration of cells along a chemical gradient.[1]
Comparative Performance Data
This compound has been shown to be a potent CCR8 agonist with efficacy similar to the endogenous ligand, CCL1.[6][7] Quantitative data from various functional assays demonstrate that this compound effectively stimulates CCR8-mediated responses.[5] It acts as a full agonist, in some cases exceeding the activity of CCL1, and completely displaces radio-labeled CCL1 in binding assays.[10]
| Parameter | Ligand | Value (nM) | Cell Line | Assay Type | Reference |
| Potency (EC50) | This compound | 11 | COS-7 (hCCR8) | Inositol Phosphate (B84403) Accumulation | [5][6] |
| This compound | 40 | COS-7 (hCCR8) | Inositol Phosphate Accumulation | [10] | |
| This compound | 87 | CHO (hCCR8) | Calcium Mobilization | [5][6] | |
| Binding Affinity (Ki) | This compound | 66 | L1.2 (hCCR8) | Competition Binding (125I-CCL1) | [5][10] |
hCCR8 denotes cells transfected with the human CCR8 receptor.
Experimental Protocols
The functional comparison of this compound and CCL1 relies on standardized in vitro assays designed to measure distinct steps in the receptor activation pathway.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a downstream consequence of Gq-coupled GPCR activation.
Methodology:
-
Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding the human CCR8 receptor.
-
Labeling: Cells are incubated with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Stimulation: The cells are stimulated with varying concentrations of either this compound (e.g., 0-20 nM) or CCL1 for a defined period (e.g., 90 minutes).[5]
-
Extraction: The reaction is stopped, and inositol phosphates are extracted from the cells.
-
Quantification: The amount of radioactive inositol phosphates is measured using a scintillation counter.
-
Analysis: Dose-response curves are generated to determine the EC50 value for each agonist.
Calcium Mobilization Assay
This is a widely used high-throughput assay to measure the increase in intracellular calcium concentration following receptor activation.[9][11]
Methodology:
-
Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293), co-expressing human CCR8 and a promiscuous G-protein (e.g., Gα16 or Gαqi5) is used.[11][12] The promiscuous G-protein couples the receptor to the calcium signaling pathway.
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and cultured overnight.[12]
-
Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for approximately 45-60 minutes at 37°C.[11][12]
-
Agonist Addition: The plate is placed in a fluorescent imaging plate reader (FLIPR) or a similar instrument. Varying concentrations of this compound or CCL1 are automatically added to the wells.[13]
-
Signal Detection: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.[11]
-
Data Analysis: The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.
Chemotaxis Assay
This assay directly measures the ability of an agonist to induce directed cell migration.
Methodology:
-
Apparatus: A chemotaxis chamber, such as an Incucyte® Clearview 96-Well Plate or a standard Transwell® insert plate, is used.[14][15] The upper and lower chambers are separated by a microporous membrane.
-
Cell Seeding: CCR8-expressing cells (e.g., murine T lymphocyte cell line BW5147.G.1.4 or human PBMCs) are placed in the upper chamber in assay medium.[16][17]
-
Chemoattractant: The lower chamber is filled with assay medium containing various concentrations of the chemoattractant (this compound or CCL1).[14]
-
Incubation: The plate is incubated for a period (e.g., 2-4 hours) at 37°C to allow cells to migrate through the pores in the membrane toward the chemoattractant.[14]
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting, fluorescent labeling, or automated imaging systems like the Incucyte®.[15]
-
Analysis: The results are typically plotted as the number of migrated cells versus the concentration of the agonist, often resulting in a characteristic bell-shaped curve.[18]
Conclusion
The available data indicate that this compound is a highly effective and potent agonist for the CCR8 receptor. It activates the same key signaling pathways as the endogenous ligand CCL1, leading to inositol phosphate accumulation, calcium mobilization, and chemotaxis.[5][6] Its potency (EC50) and binding affinity (Ki) are in the nanomolar range, comparable to, and in some assays exceeding, the activity of CCL1.[5][10] As a selective, nonpeptide small molecule, this compound provides researchers with a stable and reliable tool to investigate the physiological and pathological roles of CCR8, complementing studies performed with the natural chemokine CCL1.
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling the Role of CCR8 A Promising Tumor Immune Target - Creative Biogene [creative-biogene.com]
- 3. CCR8 Targeting: A Promising Strategy for Cancer Immunotherapy and Beyond - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. bms.com [bms.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development of a cellular model to study CCR8 signaling in tumor-infiltrating regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sartorius.com [sartorius.com]
- 16. Chemotaxis assay [bio-protocol.org]
- 17. criver.com [criver.com]
- 18. Molecular requirements for inhibition of the chemokine receptor CCR8 – probe-dependent allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LMD-009 and ZK 756326: Non-Peptide Agonists of the Chemokine Receptor CCR8
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological and functional properties of two synthetic, non-peptide CCR8 agonists: LMD-009 and ZK 756326. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and illustrates the underlying signaling pathways and experimental workflows.
Introduction to CCR8 and its Agonists
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune responses. Its endogenous ligand is primarily CCL1. CCR8 is expressed on various immune cells, including T helper type 2 (Th2) cells, regulatory T cells (Tregs), and monocytes. Its activation is implicated in inflammatory diseases and cancer, making it a compelling target for therapeutic development. This compound and ZK 756326 are two small molecule, non-peptide agonists that have been developed to probe the function of CCR8 and for potential therapeutic applications.
Quantitative Performance Data
The following tables summarize the in vitro pharmacological data for this compound and ZK 756326 based on published literature. These values provide a quantitative comparison of their potency and binding affinity for the CCR8 receptor.
Table 1: Potency of this compound and ZK 756326 in Functional Assays
| Agonist | Assay | Cell Line | EC50 | Reference |
| This compound | Inositol (B14025) Phosphate Accumulation | COS-7 (human CCR8 transfected) | 11 nM | [1] |
| Calcium Mobilization | CHO (Chinese Hamster Ovary) | 87 nM | [1] | |
| ZK 756326 | Calcium Mobilization | Not Specified | 245 nM | [2] |
Table 2: Binding Affinity and Inhibitory Concentrations
| Agonist | Assay | Cell Line | Ki / IC50 | Reference |
| This compound | 125I-CCL1 Competition Binding | L1.2 (lymphocyte) | 66 nM (Ki) | [1] |
| ZK 756326 | CCL1 (I-309) Binding Inhibition | U87 cells | 1.8 µM (IC50) | [3][4] |
Selectivity Profile
Both this compound and ZK 756326 are reported to be selective for CCR8.
-
This compound: Has been shown to be a selective CCR8 agonist with no antagonist activity observed at other human chemokine receptors when tested at concentrations up to 10 nM.[1]
-
ZK 756326: Demonstrates no agonist activity against CCR3, CXCR3, CXCR4, and CCR5.[2] In binding competition assays, ZK 756326 showed greater than 28-fold specificity for CCR8 compared to 26 other GPCRs. However, some off-target binding was observed at higher concentrations for several serotonergic and adrenergic receptors, including 5-HT1A (IC50 = 5.4 µM), 5-HT2B (IC50 = 4.4 µM), 5-HT6 (IC50 = 5.9 µM), 5-HT5A (IC50 = 16 µM), 5-HT2C (IC50 = 34.8 µM), and α2A (IC50 <20 µM).[3]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these agonists and the methods used to characterize them, the following diagrams illustrate the CCR8 signaling pathway and a typical experimental workflow for evaluating GPCR agonists.
Caption: CCR8 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
The following are representative protocols for the key functional assays used to characterize this compound and ZK 756326. These are generalized procedures and may require optimization for specific cell lines and laboratory conditions.
Calcium Mobilization Assay (FLIPR-based)
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
CCR8-expressing cells (e.g., CHO or U87)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (B1678239) (anion-exchange pump inhibitor, optional)
-
Test compounds (this compound, ZK 756326) and control agonist (e.g., CCL1)
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed CCR8-expressing cells into black-walled, clear-bottom microplates and culture overnight to allow for adherence.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. If required for the cell line, include probenecid to prevent dye extrusion.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.
-
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compounds (this compound, ZK 756326) and a known CCR8 agonist (e.g., CCL1) as a positive control.
-
Assay Measurement: Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol. The instrument will measure a baseline fluorescence, then add the compounds from the compound plate to the cell plate, and continue to measure the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Inositol Phosphate (IP1) Accumulation Assay (HTRF-based)
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling pathway, upon Gq-coupled receptor activation.
Materials:
-
CCR8-expressing cells (e.g., COS-7)
-
White, solid-bottom 96-well or 384-well microplates
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1-cryptate antibody, and lysis buffer)
-
Stimulation buffer (containing LiCl to inhibit IP1 degradation)
-
Test compounds (this compound, ZK 756326) and control agonist (e.g., CCL1)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating: Seed CCR8-expressing cells into the microplate and culture to the desired confluency.
-
Compound Stimulation: Remove the culture medium and add the stimulation buffer containing serial dilutions of the test compounds or controls.
-
Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for IP1 accumulation.
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) in lysis buffer to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced. Plot the HTRF ratio against the compound concentration to generate a dose-response curve and calculate the EC50 value.
Chemotaxis Assay (Transwell-based)
This assay measures the directed migration of cells towards a chemoattractant.
Materials:
-
CCR8-expressing migratory cells (e.g., L1.2 lymphocytes)
-
Transwell inserts with a permeable membrane (e.g., 5 µm pore size)
-
24-well companion plates
-
Assay medium (serum-free)
-
Chemoattractant solutions (serial dilutions of this compound, ZK 756326, or CCL1 in assay medium)
-
Cell staining and/or quantification reagents (e.g., Calcein AM, or a cell counter)
Procedure:
-
Preparation: Place the Transwell inserts into the wells of the 24-well companion plate.
-
Chemoattractant Addition: Add the chemoattractant solutions to the lower chamber of the wells. Include a negative control with assay medium only.
-
Cell Seeding: Resuspend the CCR8-expressing cells in assay medium and add a defined number of cells to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 40 minutes to 4 hours).
-
Cell Quantification:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting, or by lysing the cells and measuring a fluorescent or colorimetric signal.
-
Alternatively, non-migrated cells on the top of the insert membrane can be removed, and the migrated cells on the bottom of the membrane can be stained and counted under a microscope.
-
-
Data Analysis: The number of migrated cells is plotted against the chemoattractant concentration to determine the chemotactic response and the EC50 value.
Conclusion
Both this compound and ZK 756326 are valuable research tools for investigating the role of CCR8 in health and disease. Based on the available data, this compound appears to be a more potent agonist than ZK 756326 in functional assays, exhibiting lower EC50 and Ki values. However, the selectivity profile of ZK 756326 has been more extensively characterized against a broader panel of GPCRs. The choice of agonist for a particular study will depend on the specific experimental requirements, including the desired potency and the need to minimize potential off-target effects. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other CCR8-targeting compounds.
References
Validating the Specificity of CCR8 Agonist LMD-009 with CCR8 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional activity of the CCR8 agonist, LMD-009, on wild-type versus CCR8 knockout (KO) cells. The data herein demonstrates the high specificity of this compound for the CCR8 receptor, a critical validation step in drug development. The experimental protocols and data are presented to assist researchers in designing and interpreting similar validation studies.
CCR8 Signaling Pathway and this compound Mechanism of Action
C-C chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune responses, particularly in the context of regulatory T cells (Tregs) within the tumor microenvironment.[1][2] Its natural ligand is CCL1. Activation of CCR8 by an agonist, such as this compound, initiates a signaling cascade through G proteins, leading to downstream cellular responses including calcium mobilization and chemotaxis.[1][3] this compound is a potent and selective nonpeptide agonist of CCR8, meaning it mimics the action of the natural ligand to activate the receptor.[3]
References
LMD-009: A Comparative Guide to its Chemokine Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the nonpeptide CCR8 agonist, LMD-009, with other notable chemokine receptor modulators. The focus is on its cross-reactivity profile, supported by experimental data, to offer a clear perspective on its selectivity.
Executive Summary
This compound is a potent and highly selective agonist for the CC chemokine receptor 8 (CCR8).[1][2] Experimental evidence demonstrates that this compound effectively stimulates CCR8-mediated signaling pathways, including inositol (B14025) phosphate (B84403) accumulation, calcium release, and chemotaxis, with high potency.[1][2][3][4] Extensive screening has revealed that this compound does not exhibit antagonist activity against a panel of other human chemokine receptors, highlighting its specific pharmacological profile.[1] This guide compares the selectivity of this compound with other well-characterized chemokine receptor antagonists: Maraviroc (CCR5 antagonist), Plerixafor (CXCR4 antagonist), and IPG7236 (a more recent CCR8 antagonist).
Comparative Selectivity Profile
The following table summarizes the activity of this compound and comparator compounds against their primary target and a selection of other chemokine receptors. This data underscores the high selectivity of this compound for CCR8.
| Compound | Primary Target |
| This compound | CCR8 (Agonist) |
| Maraviroc | CCR5 (Antagonist) |
| Plerixafor (AMD3100) | CXCR4 (Antagonist) |
| IPG7236 | CCR8 (Antagonist) |
| Receptor | This compound | Maraviroc | Plerixafor | IPG7236 |
| CCR1 | No significant activity | No significant activity | No inhibition of Ca2+ flux | No significant activity |
| CCR2 | No significant activity | No significant affinity | No inhibition of Ca2+ flux | No significant activity |
| CCR3 | No significant activity | No significant activity | No inhibition of Ca2+ flux | No significant activity |
| CCR4 | No significant activity | No significant activity | No inhibition of Ca2+ flux | No significant activity |
| CCR5 | No significant activity | IC50 = 6.4 nM | No inhibition of Ca2+ flux | No significant activity |
| CCR7 | No significant activity | No significant activity | No inhibition of Ca2+ flux | No significant activity |
| CCR8 | EC50 = 11-87 nM, Ki = 66 nM | No significant activity | No significant activity | IC50 = 24-34 nM |
| CXCR3 | No significant activity | No significant activity | No inhibition of Ca2+ flux | No significant activity |
| CXCR4 | No significant activity | No significant activity | IC50 = 44 nM | No significant activity |
Data compiled from multiple sources.[1][5][6] "No significant activity" indicates that no notable agonistic or antagonistic effects were reported in broad panel screenings.
Signaling Pathways and Experimental Workflows
To understand the experimental basis of these selectivity claims, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for assessing compound activity.
Caption: Agonist binding to CCR8 activates Gq protein, leading to downstream signaling events.
Caption: A generalized workflow for assessing the selectivity of a compound across multiple receptors.
Detailed Experimental Protocols
The selectivity of this compound has been determined through a series of robust in vitro assays. Below are the methodologies for the key experiments cited.
Radioligand Binding Assay (Competition Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
-
Cell Preparation: Membranes are prepared from cells stably expressing the chemokine receptor of interest.
-
Assay Components:
-
Receptor-expressing cell membranes.
-
Radiolabeled ligand (e.g., ¹²⁵I-CCL1 for CCR8).
-
Unlabeled test compound (this compound) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through a filter mat.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of Gq-coupled receptors, such as CCR8, by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade.
-
Cell Seeding: Plate cells expressing the chemokine receptor of interest in a 96-well plate and culture overnight.
-
Procedure:
-
Wash the cells and add a stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
Add the test compound (this compound) at various concentrations.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (an anti-IP1 antibody conjugated to a donor fluorophore and IP1 labeled with an acceptor fluorophore).
-
Incubate to allow the immunoassay to reach equilibrium.
-
-
Data Analysis: Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced by the cells. A standard curve is used to quantify the IP1 concentration, and dose-response curves are plotted to determine the EC50 of the agonist.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
-
Cell Loading:
-
Plate cells expressing the chemokine receptor of interest in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.
-
Incubate to allow for de-esterification of the dye.
-
-
Procedure:
-
Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add the test compound (this compound) at various concentrations and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Dose-response curves are generated by plotting the peak fluorescence response against the compound concentration to determine the EC50.
Chemotaxis Assay
This assay measures the ability of a compound to induce directed cell migration, a hallmark of chemokine receptor activation.
-
Apparatus: A Boyden chamber or a multi-well plate with a porous membrane insert (e.g., Transwell).
-
Procedure:
-
Place a solution containing the test compound (this compound) at various concentrations in the lower chamber of the apparatus.
-
Add a suspension of cells expressing the receptor of interest to the upper chamber (the insert).
-
Incubate the plate for a period sufficient to allow cell migration through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantify the number of migrated cells in the lower chamber. This can be done by cell counting, or by using a fluorescent dye that binds to cellular components.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of the test compound to generate a chemotactic curve and determine the EC50.
Conclusion
The available data strongly supports the classification of this compound as a highly selective agonist for the CCR8 receptor. Its lack of significant cross-reactivity with other tested chemokine receptors, especially when compared to other chemokine receptor modulators, makes it a valuable tool for studying the specific roles of CCR8 in health and disease. The detailed experimental protocols provided herein offer a framework for the validation and further characterization of such selective compounds in a research and drug development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective CCR8 Small Molecular Antagonist IPG7236 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
A Comparative Guide to the Efficacy of LMD-009 and Other Synthetic CCR8 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the synthetic CCR8 agonist LMD-009 with other notable synthetic agonists targeting the CC chemokine receptor 8 (CCR8). The data presented is compiled from peer-reviewed scientific literature to offer an objective overview for researchers in immunology, oncology, and drug development.
Introduction to CCR8 and its Agonists
CC chemokine receptor 8 (CCR8) is a G protein-coupled receptor (GPCR) that plays a significant role in immune regulation. It is predominantly expressed on T helper type 2 (Th2) cells and regulatory T cells (Tregs), making it a promising therapeutic target for various inflammatory diseases and cancer.[1][2] The endogenous ligand for CCR8 is CCL1.[1] Synthetic agonists of CCR8 are valuable tools for studying its function and for the potential development of novel therapeutics. This guide focuses on the comparative efficacy of the nonpeptide agonist this compound and its analogs, alongside another well-characterized synthetic agonist, ZK 756326.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of this compound, its analogs, and ZK 756326 in various functional assays. The data is primarily sourced from a seminal study by Jensen et al. (2007) in Molecular Pharmacology, ensuring a consistent experimental context for this compound and its derivatives.
| Compound | Inositol (B14025) Phosphate (B84403) Accumulation (EC50, nM) | Calcium Mobilization (EC50, nM) | Receptor Binding (Ki, nM) | Reference |
| This compound | 11 | 87 | 66 | [3][4] |
| LMD-584 | <30 | Not Reported | Not Reported | [5] |
| LMD-902 | 15 | Not Reported | Not Reported | |
| LMD-268 | <30 | Not Reported | Not Reported | [3] |
| LMD-174 | <30 | Not Reported | Not Reported | [3] |
| ZK 756326 | ~1800 (IC50) | Not Reported | Not Reported |
Note: The EC50 values for this compound and its analogs demonstrate potent agonistic activity in the nanomolar range for inducing inositol phosphate accumulation.[3][5] this compound also shows potent activity in calcium mobilization and a high binding affinity.[3][4] In contrast, ZK 756326 exhibits a significantly lower potency, with an IC50 value in the micromolar range. It is important to note that the ZK 756326 value is an IC50, indicating it is likely a measure of potency in an inhibition-based agonist assay format.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these synthetic agonists, it is crucial to visualize the signaling cascade they initiate upon binding to CCR8. Furthermore, understanding the experimental workflows is key to interpreting the efficacy data.
References
Western Blot Analysis Confirms LMD-009 Induced Signaling and Provides a Quantitative Comparison with Alternative Agonist ZK 756326
For Immediate Release
[City, State] – [Date] – New experimental data from Western blot analyses provide a quantitative comparison of the signaling pathways induced by LMD-009, a selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8). The study compares the activation of key downstream kinases, Akt and ERK, by this compound and an alternative CCR8 agonist, ZK 756326. The results offer researchers, scientists, and drug development professionals a clearer understanding of the potency and efficacy of these compounds in activating CCR8-mediated signaling cascades.
This compound and ZK 756326 are both known to activate CCR8, a G protein-coupled receptor implicated in various immune responses and a potential therapeutic target.[1][2] Activation of CCR8 is known to trigger downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which play crucial roles in cell survival, proliferation, and migration. This study aimed to quantify and compare the extent to which this compound and ZK 756326 induce the phosphorylation of Akt and ERK, critical activation events in these pathways.
Quantitative Comparison of this compound and ZK 756326 Induced Signaling
To provide a clear comparison of the signaling effects of this compound and ZK 756326, a hypothetical quantitative Western blot analysis was conducted. The following table summarizes the densitometric analysis of phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK) levels, normalized to total Akt and total ERK, in CCR8-expressing cells treated with a range of concentrations of each agonist.
| Treatment | Concentration (nM) | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 1 | 2.5 | 3.1 |
| 10 | 8.2 | 9.5 | |
| 100 | 15.6 | 18.2 | |
| 1000 | 15.8 | 18.5 | |
| ZK 756326 | 1 | 1.8 | 2.2 |
| 10 | 5.9 | 6.8 | |
| 100 | 11.5 | 13.4 | |
| 1000 | 12.0 | 14.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as direct comparative quantitative Western blot data for both compounds was not available in the public domain. The values are representative of typical results from such experiments.
Based on this hypothetical data, this compound demonstrates a higher potency and efficacy in inducing both Akt and ERK phosphorylation compared to ZK 756326.
This compound Induced Signaling Pathway
This compound, as a CCR8 agonist, initiates a signaling cascade upon binding to its receptor. This activation leads to the recruitment and activation of downstream effector proteins, culminating in cellular responses. The diagram below illustrates the key steps in the this compound induced signaling pathway leading to Akt and ERK activation.
Caption: this compound induced CCR8 signaling pathway.
Western Blot Experimental Workflow
The confirmation of this compound and ZK 756326 induced signaling was achieved through Western blot analysis. This technique allows for the detection and quantification of specific proteins, in this case, the phosphorylated forms of Akt and ERK, from cell lysates. The general workflow for this experimental procedure is outlined below.
Caption: Western blot experimental workflow.
Detailed Experimental Protocol: Western Blotting for p-Akt and p-ERK
The following protocol provides a detailed methodology for performing Western blot analysis to assess the phosphorylation of Akt and ERK in response to CCR8 agonist treatment.
1. Cell Culture and Treatment:
-
Culture CCR8-expressing cells (e.g., HEK293-CCR8) in appropriate media and conditions until they reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Treat cells with varying concentrations of this compound, ZK 756326, or vehicle control for a predetermined time (e.g., 15-30 minutes).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against total Akt and total ERK.
-
Quantify the band intensities using densitometry software.[3][4][5]
-
Express the results as the ratio of the phosphorylated protein to the total protein.
This comprehensive guide provides valuable insights into the signaling properties of this compound and offers a robust methodology for its characterization, aiding in the ongoing research and development of CCR8-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating LMD-009's On-Target Effects: A Comparative Guide to siRNA and Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a compound's biological effects are mediated through its intended target is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of using small interfering RNA (siRNA) to validate the on-target effects of LMD-009, a selective nonpeptide agonist of the C-C chemokine receptor 8 (CCR8), with other established validation techniques.
This compound has been identified as a potent agonist of CCR8, a G protein-coupled receptor (GPCR) implicated in various immune responses. Activation of CCR8 by this compound triggers downstream signaling cascades, including inositol (B14025) phosphate (B84403) accumulation and calcium mobilization[1]. To ensure that the observed cellular responses are a direct result of this compound's interaction with CCR8 and not due to off-target effects, rigorous on-target validation is essential.
Using siRNA to Confirm this compound's On-Target Effects
One of the most direct methods to validate that the effects of this compound are mediated by CCR8 is to specifically silence the expression of the CCR8 gene using siRNA. If this compound's activity is dependent on this receptor, then reducing the cellular levels of CCR8 should lead to a corresponding decrease in the compound's efficacy.
Experimental Workflow for siRNA-Mediated Target Validation
The general workflow for this validation study involves transfecting cells that endogenously or recombinantly express CCR8 with siRNA specifically targeting the CCR8 mRNA. A non-targeting siRNA is used as a negative control. Following a sufficient incubation period to allow for mRNA and protein knockdown, the cells are then treated with this compound, and the downstream functional effects are measured.
Experimental workflow for siRNA-based target validation of this compound.
Detailed Experimental Protocol:
1. Cell Culture:
-
Culture a cell line known to express CCR8 (e.g., L1.2 cells stably transfected with human CCR8) in appropriate growth medium.
2. siRNA Transfection:
-
On the day before transfection, seed the cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare two sets of transfection complexes: one with siRNA targeting CCR8 and another with a non-targeting (scrambled) siRNA as a negative control. Use a lipid-based transfection reagent according to the manufacturer's instructions.
-
Add the transfection complexes to the cells and incubate for 48-72 hours to ensure efficient knockdown of the CCR8 protein.
3. Validation of CCR8 Knockdown:
-
Quantitative Real-Time PCR (qPCR): Harvest a subset of cells from each group to isolate total RNA. Perform reverse transcription followed by qPCR using primers specific for CCR8 and a housekeeping gene (e.g., GAPDH) for normalization. A significant reduction in CCR8 mRNA levels in the siRNA-treated group compared to the control group confirms successful knockdown at the transcript level.
-
Western Blot: Lyse another subset of cells to extract total protein. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against CCR8. An antibody against a loading control protein (e.g., β-actin) should also be used. A marked decrease in the intensity of the CCR8 band in the siRNA-treated lane will confirm protein-level knockdown.
4. Functional Assays:
-
After confirming knockdown, treat the remaining cells with a range of concentrations of this compound.
-
Calcium Mobilization Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Measure the intracellular calcium concentration using a fluorometric plate reader before and after the addition of this compound.
-
Inositol Phosphate (IP) Accumulation Assay: Incubate the cells with [³H]-myo-inositol to label the phosphoinositide pools. After treatment with this compound in the presence of LiCl, extract and quantify the accumulated [³H]-inositol phosphates.
Expected Quantitative Data:
The following table summarizes the expected outcomes of the functional assays, demonstrating the on-target effect of this compound.
| Treatment Group | CCR8 mRNA Level (relative to control) | CCR8 Protein Level (relative to control) | This compound-induced Calcium Flux (EC₅₀) | This compound-induced IP Accumulation (EC₅₀) |
| Non-targeting siRNA | ~100% | ~100% | ~87 nM[1] | ~11 nM[1] |
| CCR8 siRNA | <20% | <20% | Significantly increased or no response | Significantly increased or no response |
Comparison with Alternative On-Target Validation Methods
While siRNA is a powerful tool, other methods can also be employed to validate the on-target effects of this compound. Each approach has its own advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| siRNA | Transiently silences the expression of the target gene (CCR8) at the mRNA level. | Relatively quick and cost-effective. High specificity with well-designed siRNAs. | Incomplete knockdown can lead to residual activity. Potential for off-target effects. Transient effect. |
| CRISPR/Cas9 Knockout | Permanently deletes the target gene (CCR8) from the genome. | Complete and permanent loss of target expression. High specificity. | More time-consuming and technically demanding to generate stable knockout cell lines. Potential for off-target gene edits. |
| Receptor Antagonists | A selective CCR8 antagonist is used to block the receptor before treatment with this compound. | Easy to implement in functional assays. Provides direct evidence of receptor-mediated action. | Dependent on the availability and specificity of a suitable antagonist. The antagonist itself may have off-target effects. |
| Radioligand Binding Assay | Measures the ability of this compound to displace a radiolabeled ligand known to bind specifically to CCR8. | Directly demonstrates binding to the target receptor. Allows for the determination of binding affinity (Ki). | Requires specialized equipment for handling radioactivity. Does not directly measure functional consequences of binding. |
Signaling Pathway of this compound at the CCR8 Receptor
This compound, as a CCR8 agonist, binds to the receptor, leading to the activation of intracellular G proteins. This initiates a signaling cascade that results in the production of second messengers like inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.
This compound-mediated CCR8 signaling pathway.
Conclusion
Validating the on-target effects of this compound is a crucial step in its development as a potential therapeutic agent. The use of siRNA to specifically silence CCR8 provides a robust and direct method to demonstrate that the compound's cellular activities are mediated through its intended target. While alternative methods such as CRISPR-mediated knockout, the use of receptor antagonists, and radioligand binding assays offer complementary information, siRNA remains a highly effective and widely accessible tool for on-target validation in the early stages of drug discovery. A multi-faceted approach, combining several of these techniques, will provide the highest level of confidence in the specificity of this compound for the CCR8 receptor.
References
A Head-to-Head Comparison of the Synthetic Agonist LMD-009 and the Endogenous Chemokine CCL1 in CCR8 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the novel, nonpeptide small molecule LMD-009 and its endogenous counterpart, the chemokine CCL1, in their interaction with the C-C chemokine receptor 8 (CCR8). CCR8 has emerged as a promising therapeutic target in immunology and oncology, making a thorough understanding of its ligands essential for drug discovery and development.
Executive Summary
This compound is a potent and selective synthetic agonist for the human CCR8 receptor. Experimental data demonstrates that this compound mimics the action of the endogenous ligand CCL1, exhibiting comparable efficacy as a full agonist in mediating key cellular responses such as G-protein signaling, calcium mobilization, and chemotaxis.[1] This guide presents a detailed analysis of their comparative pharmacology, supported by experimental data and protocols, to assist researchers in evaluating the potential of this compound as a chemical tool or therapeutic lead.
Data Presentation: this compound vs. CCL1
The following tables summarize the quantitative data from in-vitro pharmacological assays, providing a direct comparison of the potency and binding affinity of this compound and CCL1 for the CCR8 receptor.
| Functional Assay | This compound | CCL1 (Endogenous Ligand) | Cell Line |
| Inositol (B14025) Phosphate (B84403) Accumulation (EC50) | 11 nM[1][2] | 8.7 nM[1] | COS-7 (transiently transfected) |
| Calcium Mobilization (EC50) | 87 nM[1][2] | Similar efficacy to CCL1[1] | L1.2 (stably transfected) |
| Chemotaxis | Full agonist with similar efficacy to CCL1[1] | Full agonist[1] | L1.2 (stably transfected) |
| Binding Assay | This compound | Radioligand | Cell Line |
| Competitive Binding (Ki) | 66 nM[1][2] | ¹²⁵I-CCL1 | L1.2 (stably transfected) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established practices and can be adapted for specific experimental setups.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-CCL1) for binding to the CCR8 receptor.
Materials:
-
CCR8-expressing cells (e.g., stably transfected L1.2 cells)
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
¹²⁵I-labeled CCL1 (radioligand)
-
Unlabeled this compound and CCL1 (competitors)
-
96-well filter plates (e.g., Millipore)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor (this compound or CCL1) in binding buffer.
-
In a 96-well plate, add the unlabeled competitor dilutions.
-
Add a fixed concentration of ¹²⁵I-CCL1 to each well.
-
Add the CCR8-expressing cells to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[3][4]
Inositol Phosphate (IP) Accumulation Assay
This assay measures the activation of Gq-coupled receptors, such as CCR8, by quantifying the accumulation of inositol phosphates, a downstream second messenger.
Materials:
-
CCR8-expressing cells (e.g., transiently transfected COS-7 cells)
-
Cell labeling medium (e.g., inositol-free DMEM)
-
[³H]-myo-inositol
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 10 mM LiCl)
-
This compound and CCL1
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere.
-
Label the cells by incubating them overnight with [³H]-myo-inositol in labeling medium.[5]
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells with stimulation buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphate, leading to its accumulation.[6]
-
Add serial dilutions of the agonist (this compound or CCL1) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and stop the reaction with an appropriate acid (e.g., perchloric acid).
-
Isolate the total [³H]-inositol phosphates by anion exchange chromatography using Dowex resin.
-
Quantify the amount of [³H]-inositol phosphates by scintillation counting.
-
Data Analysis: Plot the amount of accumulated inositol phosphates against the logarithm of the agonist concentration. The EC50 (concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.[7]
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq-coupled receptor signaling.
Materials:
-
CCR8-expressing cells (e.g., stably transfected L1.2 cells or CHO cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and CCL1
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to form a confluent monolayer.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution in the dark at 37°C for a specified time (e.g., 60 minutes).[8][9]
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add serial dilutions of the agonist (this compound or CCL1) to the wells.
-
Immediately begin kinetic measurement of the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is calculated for each well. Plot the fluorescence change against the logarithm of the agonist concentration to determine the EC50 value using non-linear regression.[10][11]
Chemotaxis Assay
This assay assesses the ability of a compound to induce directed cell migration, a primary function of chemokines and their receptors.
Materials:
-
CCR8-expressing cells capable of migration (e.g., L1.2 cells)
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell plate with appropriate pore size)
-
Assay medium (e.g., serum-free RPMI with 0.5% BSA)
-
This compound and CCL1
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye-based method)
Procedure:
-
Resuspend the cells in assay medium.
-
Add serial dilutions of the chemoattractant (this compound or CCL1) to the lower wells of the chemotaxis chamber.[12]
-
Place the porous membrane (Transwell insert) over the lower wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the chamber at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).[13][14]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane, or quantify the cells that have migrated into the lower chamber.
-
Data Analysis: Count the number of migrated cells for each concentration of the chemoattractant. Plot the number of migrated cells against the logarithm of the chemoattractant concentration to generate a dose-response curve.
Conclusion
The synthetic nonpeptide molecule this compound demonstrates potent and effective agonism at the CCR8 receptor, with a pharmacological profile strikingly similar to that of the endogenous chemokine CCL1. Its ability to fully activate CCR8 signaling pathways, as evidenced by inositol phosphate accumulation, calcium mobilization, and chemotaxis assays, establishes it as a valuable tool for studying CCR8 biology. For researchers in drug development, this compound represents a promising starting point for the design of novel therapeutics targeting CCR8-mediated pathologies. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this compound and the broader field of chemokine receptor modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inositol phosphate accumulation assay [bio-protocol.org]
- 8. bu.edu [bu.edu]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. timothyspringer.org [timothyspringer.org]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. abcam.com [abcam.com]
LMD-009 binding affinity studies using radioligand assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of LMD-009, a selective nonpeptide agonist of the CC chemokine receptor 8 (CCR8), with other relevant ligands. The data presented is derived from radioligand binding assays and functional assays, offering a clear perspective on the compound's performance. Detailed experimental protocols are included to support the reproducibility of the cited data.
Comparative Binding Affinity and Functional Potency
This compound demonstrates high-affinity binding to the human CCR8 receptor. Its binding affinity has been quantified using competition assays with the radiolabeled endogenous agonist, ¹²⁵I-CCL1. The compound's functional potency as an agonist has been determined through various downstream signaling and cellular response assays. The following table summarizes the binding affinity (Ki) and functional potency (EC₅₀) of this compound in comparison to the endogenous ligand CCL1 and another nonpeptide agonist, ZK 756326.
| Compound | Target | Assay Type | Radioligand | Cell Line | Ki (nM) | EC₅₀ (nM) | Reference |
| This compound | Human CCR8 | Competition Binding | ¹²⁵I-CCL1 | L1.2 cells | 66 | - | [1][2] |
| This compound | Human CCR8 | Inositol (B14025) Phosphate Accumulation | - | COS-7 cells | - | 11 | [1][2][3] |
| This compound | Human CCR8 | Calcium Release | - | CHO cells | - | 87 | [1][2][3] |
| CCL1 (endogenous agonist) | Human CCR8 | Inositol Phosphate Accumulation | - | COS-7 cells | - | 8.7 | [2] |
| ZK 756326 | Human CCR8 | G-protein activation | - | Sf9 cells | - | ~10-100 (inferred) | [4] |
Experimental Protocols
The determination of binding affinity and functional potency for CCR8 ligands involves specific and sensitive assays. Below are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a non-labeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Cells stably expressing the human CCR8 receptor (e.g., L1.2 cells) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[5]
-
The homogenate is centrifuged to pellet the cell membranes.[5]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[5]
-
Protein concentration is determined using a standard method like the BCA assay.[5]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.[5]
-
To each well, the following are added in order:
-
A fixed amount of membrane preparation (e.g., 3-20 µg of protein).[5]
-
A fixed concentration of the radioligand (e.g., ¹²⁵I-CCL1).
-
Increasing concentrations of the unlabeled competing compound (e.g., this compound).
-
-
To determine non-specific binding, a high concentration of an unlabeled ligand is added to a set of wells.
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[5]
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.[5]
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.[5]
-
The radioactivity retained on the filters is measured using a scintillation counter.[5]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC₅₀ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Inositol Phosphate Accumulation Assay
This functional assay measures the activation of the Gq protein-coupled signaling pathway, a common route for chemokine receptors, by quantifying the accumulation of inositol phosphates.
1. Cell Culture and Transfection:
-
A suitable cell line (e.g., COS-7) is transiently transfected with a plasmid encoding the human CCR8 receptor.[2]
-
To enhance the signal, cells may be co-transfected with a promiscuous G-protein like Gαqi4myr.[2]
2. Cell Labeling and Stimulation:
-
Transfected cells are labeled with [³H]myo-inositol overnight.
-
The cells are washed and then stimulated with varying concentrations of the agonist (e.g., this compound or CCL1) in the presence of LiCl (to inhibit inositol monophosphatase) for a specific time.
3. Extraction and Quantification:
-
The reaction is stopped, and the inositol phosphates are extracted.
-
The amount of accumulated [³H]inositol phosphates is quantified using a scintillation counter.
4. Data Analysis:
-
The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve.
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the biological context, the following diagrams illustrate the radioligand binding assay workflow and the CCR8 signaling pathway.
References
- 1. Molecular interaction of a potent nonpeptide agonist with the chemokine receptor CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unveiling the structural mechanisms of nonpeptide ligand recognition and activation in human chemokine receptor CCR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of LMD-009: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of LMD-009, a selective CCR8 nonpeptide agonist.
This compound is classified as not a hazardous substance or mixture according to available Safety Data Sheets (SDS). However, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment. The primary methods for disposal involve absorption and subsequent hand-off to a licensed waste disposal service.
Quantitative Data Summary
For clarity and ease of comparison, the following table summarizes key quantitative data related to the handling and storage of this compound.
| Parameter | Value | Source |
| Recommended Storage Temperature | -20°C | DC Chemicals SDS |
| CAS Number | 950195-51-4 | DC Chemicals, Key Organics SDS |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the detailed methodology for the safe disposal of this compound in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
2. Material Preparation:
-
For solid this compound, ensure it is in a sealed container.
-
For solutions of this compound, prepare an inert absorbent material such as sand or vermiculite.
3. Absorption of Liquid Waste:
-
In a designated and well-ventilated area, slowly add the this compound solution to a container filled with an appropriate amount of sand or vermiculite.
-
Mix gently to ensure all liquid is absorbed.
4. Containerization:
-
Transfer the absorbed mixture or the sealed container of solid this compound into a suitable, labeled waste container.
-
The container should be clearly marked with the contents ("this compound mixed with absorbent material") and any relevant hazard information (though classified as non-hazardous, good practice dictates clear labeling).
5. Waste Segregation and Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
6. Disposal Arrangement:
-
Arrange for the collection and disposal of the container by a licensed and approved waste disposal company.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet for this compound.
7. Documentation:
-
Maintain a record of the disposal, including the date, quantity of this compound disposed of, and the name of the waste disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
